4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-amino-2-ethylsulfanylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCDMLJYNYRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279953 | |
| Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98432-26-9 | |
| Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98432-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents. Compounds bearing the 4-aminopyrimidine core are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of an ethylthio group at the 2-position and a hydroxymethyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic profile. This document provides a technical overview of the known physicochemical properties, synthetic approaches, and potential biological relevance of this compound and its close structural analogs.
Data Presentation: Physicochemical Properties
Table 1: Physicochemical Properties of Analog 1: 4-Amino-2-methyl-5-pyrimidinemethanol (Toxopyrimidine)
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | PubChem |
| Molecular Weight | 139.16 g/mol | PubChem |
| Melting Point | 198 °C | PubChem |
| CAS Number | 73-67-6 | PubChem |
| SMILES | CC1=NC=C(C(=N1)N)CO | PubChem |
| InChIKey | VUTBELPREDJDDH-UHFFFAOYSA-N | PubChem |
Table 2: Physicochemical Properties of Analog 2: Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O₂S | Chem-Impex[1] |
| Molecular Weight | 227.29 g/mol | Chem-Impex[1] |
| Melting Point | 99-108 °C | Chem-Impex[1] |
| Appearance | White crystals | Chem-Impex[1] |
| CAS Number | 778-97-2 | Chem-Impex[1] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
Table 3: Physicochemical Properties of Analog 3: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂S | CymitQuimica[2] |
| Molecular Weight | 213.26 g/mol | CymitQuimica[2] |
| Appearance | Solid | CymitQuimica[2] |
| CAS Number | 776-53-4 | CymitQuimica |
| Purity | 98.71% | CymitQuimica[2] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general synthetic strategy can be inferred from established methods for the synthesis of substituted pyrimidines. A common approach involves the construction of the pyrimidine ring followed by functional group interconversions.
A plausible synthetic route could start from a pre-functionalized pyrimidine core, such as a dihalopyrimidine. The ethylthio group can be introduced via nucleophilic substitution of a halogen at the 2-position with sodium ethanethiolate. The amino group at the 4-position can be introduced by reacting the corresponding chloropyrimidine with ammonia. The hydroxymethyl group at the 5-position could be installed from a corresponding carboxylic acid or ester via reduction.
General Protocol for the Synthesis of 2-Thioether-Substituted Pyrimidines:
This protocol outlines a general procedure for the synthesis of pyrimidine thioethers from a chloropyrimidine precursor.
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Substituted thiol (e.g., ethanethiol) (1.1 eq)
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate) (1.2 eq)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted thiol in the chosen solvent.
-
Add the base portion-wise and stir the mixture for 30 minutes at room temperature to form the thiolate.
-
Add a solution of the 2-chloropyrimidine derivative in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Biological Activity and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, and many function as inhibitors of key signaling pathways involved in cell proliferation and survival. One such pathway that is often targeted in cancer therapy is the MEK/ERK pathway. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative has been shown to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[3] While this is not the exact target molecule, it provides a relevant example of a signaling pathway that this class of compounds may modulate.
References
- 1. benchchem.com [benchchem.com]
- 2. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the 4-Amino-2-(ethylthio)pyrimidine Scaffold: An Analysis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. This whitepaper delves into the biological landscape of a specific, yet underexplored, derivative: 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine (CAS No. 98432-26-9). Despite its intriguing structure, which combines several pharmacologically relevant motifs, direct research into the biological activity of this compound is not publicly available. This guide, therefore, adopts a comprehensive analog-based approach to forecast its potential therapeutic applications and mechanisms of action. By examining the biological activities of structurally related compounds, particularly its close analog Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, we can infer the probable biological profile of the title compound. This analysis is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related pyrimidine derivatives.
Introduction to the 4-Amino-2-(ethylthio)pyrimidine Core
The pyrimidine ring is a fundamental heterocycle in numerous biological processes and a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The core structure of this compound features key functional groups that suggest a predisposition for biological activity:
-
A 4-amino group: A common feature in many bioactive pyrimidines, often involved in crucial hydrogen bonding interactions with biological targets.
-
A 2-ethylthio group: The presence of a sulfur-containing moiety can enhance metabolic stability and improve pharmacological profiles.
-
A 5-hydroxymethyl group: This group can participate in hydrogen bonding and may serve as a key interaction point with target enzymes or receptors.
Given the lack of direct experimental data for this compound, this paper will focus on the biological activities of its closest structural analogs to build a predictive profile.
Biological Activities of Structurally Related Analogs
The most pertinent data for understanding the potential of this compound comes from studies on its ethyl carboxylate counterpart and other substituted pyrimidines.
Anticancer and Antiproliferative Potential
Pyrimidine derivatives are widely investigated for their anticancer properties. The structurally similar compound, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, has been utilized in the preparation of pyrimidopyrimidines as protein kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. This suggests that the 4-amino-2-(ethylthio)pyrimidine scaffold could serve as a foundation for the development of novel kinase inhibitors.
Furthermore, various thienopyrimidine derivatives, which are bioisosteres of purines, have demonstrated significant antiproliferative effects. For instance, certain 4-amino-thieno[2,3-d]pyrimidines have shown potent inhibitory activity against receptor tyrosine kinases like Tie-2 and VEGFR2, which are key mediators of angiogenesis. The structural similarities suggest that this compound might also interfere with cancer-related signaling pathways.
Enzyme Inhibition
The pyrimidine core is a common feature in many enzyme inhibitors. For example, derivatives of 2-aminopyrimidine have been investigated as potent inhibitors of STAT6, a key signaling molecule in the immune response. Additionally, various substituted pyrimidines have been designed as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), established targets in cancer chemotherapy.
The ethylthio group at the 2-position of the pyrimidine ring is of particular interest. Thio-substituted pyrimidine derivatives have been explored for a range of biological activities, including anticonvulsant and anticancer effects. The presence of this group in the title compound suggests a potential for interaction with various enzymatic targets.
Antimicrobial and Other Activities
The pyrimidine nucleus is also a key component of many antimicrobial agents.[1] While no specific antimicrobial data exists for the title compound, the general class of pyrimidine derivatives has a well-documented history of antibacterial and antifungal activity.
Quantitative Data from Analog Studies
Direct quantitative biological data for this compound is not available in the public domain. However, data from closely related pyrimidine derivatives can provide a benchmark for potential potency.
| Compound/Derivative Class | Target/Activity | IC50/GI50 Value(s) | Reference(s) |
| 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) | STAT6 Inhibition | 21 nM | |
| 4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine (7k) | Tie-2 and VEGFR2 Inhibition | <3 nM | |
| N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid | rhDHFR Inhibition | 0.21 µM | |
| 2-amino-4-oxo-5-[(substituted phenyl)thio]pyrrolo[2,3-d]pyrimidines (Analogs 14, 17, 18) | Human Thymidylate Synthase Inhibition | 0.21 - 0.28 µM | |
| 5-Arylthieno[2,3-d]pyrimidines | MCF-7 cell cytotoxicity | 9.1 nM and 28.0 nM |
This table presents data for structurally related compounds to infer the potential activity range of this compound.
Postulated Signaling Pathways and Mechanisms of Action
Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways implicated in disease.
Inhibition of Angiogenesis Signaling
Many pyrimidine derivatives, particularly those with a 4-amino substitution, have been shown to inhibit receptor tyrosine kinases involved in angiogenesis, such as VEGFR2 and Tie-2. Inhibition of these receptors can block downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.
Interference with De Novo Pyrimidine Biosynthesis
Some anticancer pyrimidine analogs function by inhibiting key enzymes in the de novo pyrimidine biosynthesis pathway, leading to nucleotide pool depletion and subsequent cell cycle arrest and apoptosis. While direct evidence is lacking, the pyrimidine core of the title compound makes this a plausible, albeit speculative, mechanism of action.
Experimental Protocols for Analog Evaluation
To rigorously assess the biological activity of this compound, a series of standard in vitro assays would be necessary. The following protocols are based on methodologies commonly used for evaluating similar pyrimidine derivatives.
General Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic potential of a compound against various cell lines.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, HepG2) and a normal cell line (e.g., WI38) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
To investigate the potential of the title compound as a kinase inhibitor (e.g., against VEGFR2, Tie-2), a biochemical assay is required.
Protocol:
-
Reaction Setup: In a 96- or 384-well plate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (positive control).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the percentage of kinase activity inhibition at each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
While direct biological data for this compound remains elusive, a comprehensive analysis of its structural analogs strongly suggests a promising therapeutic potential, particularly in the realm of oncology. The 4-amino-2-(ethylthio)pyrimidine scaffold appears to be a viable starting point for the development of inhibitors of key signaling pathways, such as those driven by protein kinases involved in angiogenesis.
Future research should prioritize the synthesis and in vitro evaluation of this compound to validate these hypotheses. Initial screening should focus on its cytotoxic effects against a panel of cancer cell lines and its inhibitory activity against a broad range of kinases. Subsequent studies could explore its potential as an antimicrobial or anti-inflammatory agent. The insights gained from such investigations will be crucial in determining the true therapeutic value of this intriguing pyrimidine derivative and in guiding the design of next-generation therapies based on this scaffold.
References
The Synthesis and Application of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and applications of 4-amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine and its derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the biological evaluation of these compounds.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, can be achieved through a two-step process involving the initial synthesis of the corresponding ethyl ester precursor followed by its reduction.
Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
General Experimental Protocol (Hypothetical):
To a solution of sodium ethoxide in ethanol, ethyl (ethoxymethylene)cyanoacetate and S-ethylisothiourea hydrobromide would be added. The reaction mixture would be heated at reflux for several hours. After cooling, the resulting precipitate would be filtered, washed with water and ethanol, and dried to yield ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
Physical Properties of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate:
| Property | Value |
| Molecular Formula | C9H13N3O2S |
| Molecular Weight | 227.29 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 104-106 °C[1] |
Reduction to (4-Amino-2-(ethylthio)pyrimidin-5-yl)methanol
The 5-(hydroxymethyl) group is introduced by the reduction of the 5-ethoxycarbonyl group. A reliable method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH4). A detailed protocol for the analogous methylthio compound provides a strong template for this synthesis[2].
Detailed Experimental Protocol:
-
Materials: Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF, anhydrous), Anhydrous magnesium sulfate (MgSO4), Water, 20% aqueous potassium hydroxide solution.
-
Procedure:
-
Dissolve ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH4 in THF dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by a 20% aqueous potassium hydroxide solution, and then more water.
-
Stir the resulting mixture for 1 hour.
-
Dry the mixture with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Dry the resulting solid under vacuum to afford (4-amino-2-(ethylthio)pyrimidin-5-yl)methanol.
-
Expected Outcome:
Based on the protocol for the methylthio analog, a high yield (approximately 96%) of the desired product can be anticipated[2].
Characterization Data (Hypothetical):
-
¹H NMR: Signals corresponding to the ethylthio group (triplet and quartet), the aminopyrimidine proton, the methylene protons of the hydroxymethyl group, and the amino protons.
-
¹³C NMR: Resonances for the carbons of the pyrimidine ring, the ethylthio group, and the hydroxymethyl group.
-
IR: Absorption bands indicating the presence of N-H (amino), O-H (hydroxyl), C-H, and C=N bonds.
-
MS (ESI): A molecular ion peak corresponding to [M+H]⁺.
Applications in Drug Discovery
4-Aminopyrimidine derivatives are a well-established class of pharmacologically active compounds, demonstrating a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[3][4][5]. A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Aminopyrimidine derivatives have been extensively investigated as EGFR inhibitors[6][7][8].
The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. 4-Aminopyrimidine derivatives have also been identified as potent inhibitors of JAK kinases, particularly JAK2[6][8][9].
Anticancer Activity
The inhibition of key signaling pathways like EGFR and JAK-STAT by 4-aminopyrimidine derivatives translates to potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Table 1: Representative Anticancer Activity of 4-Aminopyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Piperazinyl-2-aminopyrimidine | HEL (erythroleukemia) | Varies | [1] |
| 4-Piperazinyl-2-aminopyrimidine | MV4-11 (leukemia) | Varies | [1] |
| N-(pyrazin-2-yl)-4-aminopyrimidine | PC9 (lung cancer) | 0.0154 | [6] |
| N-(pyrazin-2-yl)-4-aminopyrimidine | H1975 (lung cancer) | 0.0185 | [6] |
| 4-Amino-(1H)-pyrazole | PC-3 (prostate cancer) | Varies | [10] |
| 4-Amino-(1H)-pyrazole | K562 (leukemia) | Varies | [10] |
Table 2: Representative Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| 4-Piperazinyl-2-aminopyrimidine | JAK2 | 27 | [1] |
| 4-Piperazinyl-2-aminopyrimidine | FLT3 | 30 | [1] |
| N-(pyrimidin-2-yl)-...-tetrahydroisoquinoline | JAK2 | 5 | [9] |
| 4-Amino-(1H)-pyrazole | JAK1 | 3.4 | [10] |
| 4-Amino-(1H)-pyrazole | JAK2 | 2.2 | [10] |
| 4-Amino-(1H)-pyrazole | JAK3 | 3.5 | [10] |
| N-(pyrazin-2-yl)-4-aminopyrimidine | EGFR | Varies | [6] |
| N-(pyrazin-2-yl)-4-aminopyrimidine | JAK2 | Varies | [6] |
| N-(pyrazin-2-yl)-4-aminopyrimidine | JAK3 | Varies | [6] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the in vitro inhibitory activity of a test compound against a purified kinase enzyme.
-
Principle: This assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.
-
Materials: Recombinant human kinase (e.g., EGFR, JAK2), kinase-specific peptide substrate, ATP, kinase assay buffer, test compound (dissolved in DMSO), luminescence-based ATP detection reagent (e.g., Kinase-Glo®), 384-well white assay plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the kinase enzyme and substrate peptide solution to each well.
-
Incubate at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate at the optimal temperature for the specified time.
-
Stop the reaction and detect the remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials: Cultured cells, cell culture medium, test compound, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates, multi-well spectrophotometer.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Their synthesis is achievable through established chemical transformations, and their biological activity as potent kinase inhibitors warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important class of molecules.
References
- 1. echemi.com [echemi.com]
- 2. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Analytical Methods for 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical methodologies for the characterization and quality control of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it presents a systematic workflow for impurity profiling, essential for regulatory compliance and ensuring product safety and efficacy.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is a primary method for determining the purity of this compound and for assaying its concentration in bulk drug substances and formulated products. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for optimal separation of impurities with varying polarities.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Data Presentation: HPLC
The following table presents illustrative data for the HPLC analysis of a sample of this compound, including potential impurities.
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.15 | Starting Material Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 12.7 | 0.25 | Oxidation Product |
| 4 | 15.1 | 0.10 | Dimer Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polarity of the target molecule, derivatization is often necessary to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation (Derivatization):
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation: GC-MS
The following table summarizes the expected mass spectral data for the trimethylsilyl (TMS) derivative of this compound.
| Ion Type | Predicted m/z | Description |
| [M]+• | 331 | Molecular ion of the di-TMS derivative |
| [M-15]+ | 316 | Loss of a methyl group from a TMS moiety |
| [M-89]+ | 242 | Loss of a TMSO-CH2• fragment |
| 73 | [Si(CH3)3]+ | Characteristic TMS fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and the characterization of its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound and exchange labile protons.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Standard proton experiment.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Proton-decoupled carbon experiment.
-
A longer acquisition time may be required due to the lower natural abundance of ¹³C.
-
Data Presentation: NMR
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | Pyrimidine C6-H |
| ~6.5 | br s | 2H | -NH₂ |
| ~5.2 | t | 1H | -OH |
| ~4.4 | d | 2H | -CH₂OH |
| ~3.1 | q | 2H | -SCH₂CH₃ |
| ~1.3 | t | 3H | -SCH₂CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C2 (C-S) |
| ~160 | C4 (C-NH₂) |
| ~158 | C6 |
| ~110 | C5 |
| ~55 | -CH₂OH |
| ~25 | -SCH₂CH₃ |
| ~15 | -SCH₂CH₃ |
Impurity Profiling Workflow
A systematic approach to impurity profiling is crucial for ensuring the quality and safety of this compound. The following workflow outlines the key steps from impurity detection to control.
Caption: Workflow for impurity profiling of this compound.
This guide serves as a foundational resource for the analytical characterization of this compound. The provided protocols and data are illustrative and should be adapted and validated for specific laboratory conditions and regulatory requirements. A thorough understanding and implementation of these analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate.
Structural Elucidation of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel pyrimidine derivative, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active pyrimidine analogues. The following sections detail the analytical methodologies and data interpretation used to confirm its chemical structure.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step reaction sequence, starting from commercially available precursors. A proposed synthetic route is outlined below.
Spectroscopic Analysis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine and its Analogs: A Technical Guide
Introduction
Substituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these compounds. This technical guide provides an in-depth overview of the spectroscopic data and analytical protocols for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, serving as a valuable resource for the characterization of similar pyrimidine derivatives.
Spectroscopic Data
The spectroscopic data for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is summarized in the following tables.
NMR Spectroscopy Data
Table 1: ¹H and ¹³C NMR Data for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrimidine-H | 8.0 - 8.5 (s) | 155.0 - 160.0 |
| -NH₂ | 6.5 - 7.5 (br s) | - |
| -O-CH₂-CH₃ | 4.1 - 4.4 (q) | 60.0 - 62.0 |
| -S-CH₂-CH₃ | 3.0 - 3.3 (q) | 25.0 - 30.0 |
| -O-CH₂-CH₃ | 1.2 - 1.4 (t) | 14.0 - 15.0 |
| -S-CH₂-CH₃ | 1.1 - 1.3 (t) | 13.0 - 14.0 |
| Pyrimidine-C-NH₂ | - | 160.0 - 165.0 |
| Pyrimidine-C-S | - | 170.0 - 175.0 |
| Pyrimidine-C-COOEt | - | 105.0 - 110.0 |
| C=O | - | 165.0 - 170.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is representative of typical values for such structures.
IR Spectroscopy Data
Table 2: IR Absorption Bands for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1700 - 1650 | Strong | C=O stretching (ester) |
| 1640 - 1580 | Strong | N-H bending (amino group), C=N stretching |
| 1580 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |
| 1250 - 1200 | Strong | C-O stretching (ester) |
| 700 - 600 | Medium | C-S stretching |
Source: Representative data based on the NIST WebBook for 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester.[1]
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
| m/z | Relative Intensity (%) | Assignment |
| 227 | 100 | [M]⁺ (Molecular Ion) |
| 199 | ~70 | [M - C₂H₄]⁺ |
| 182 | ~50 | [M - OCH₂CH₃]⁺ |
| 154 | ~60 | [M - COOEt]⁺ |
Note: Fragmentation patterns are predicted based on the structure and may vary with ionization technique.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure complete dissolution, filtering if necessary to remove any particulate matter.[2]
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[3]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Protocol for ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[3]
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Protocol for Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source.[4]
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic compound.
Caption: General workflow for spectroscopic analysis.
Chemical Structure and Functional Groups
The diagram below shows the chemical structure of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate with key functional groups highlighted.
Caption: Key functional groups of the analyte.
References
An In-depth Technical Guide on the Chemical Properties of CAS number 98432-26-9: 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known chemical properties of the pyrimidine derivative identified by CAS number 98432-26-9, chemically named 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. Due to the limited availability of public data for this specific compound, this guide also incorporates general information on the broader class of pyrimidine derivatives to provide context for its potential characteristics and applications.
Core Chemical Properties
The fundamental identifying characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 98432-26-9 |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₁N₃OS[1] |
| Molecular Weight | 185.25 g/mol [1] |
General Chemical Characteristics of Pyrimidine Derivatives
Pyrimidine and its derivatives are a cornerstone of medicinal chemistry and drug discovery, exhibiting a wide array of biological activities. The core pyrimidine structure, a six-membered heterocyclic aromatic ring with two nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents.
Biological Significance
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically active compounds. Derivatives of pyrimidine are known to possess a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis or kinase signaling pathways, leading to cytotoxic effects in cancer cells.
-
Antiviral: By mimicking endogenous nucleosides, pyrimidine derivatives can inhibit viral replication.
-
Antimicrobial: Certain pyrimidines exhibit antibacterial and antifungal properties by disrupting essential microbial metabolic pathways.
-
Anti-inflammatory: Some derivatives have been shown to modulate inflammatory responses.
Given the structural motifs present in this compound, it is plausible that this compound could be investigated for similar biological activities.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. The specific synthesis protocol for this compound is not detailed in publicly available literature. However, a general approach could involve the cyclization of a suitably substituted β-dicarbonyl compound or its equivalent with S-ethylisothiourea.
Experimental Protocols: A General Framework
While specific experimental protocols for CAS 98432-26-9 are not available, this section outlines standard methodologies for the characterization of novel pyrimidine derivatives.
Determination of Physicochemical Properties
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
-
Solubility: Assessed by systematically dissolving the compound in a range of solvents of varying polarity at a controlled temperature. Quantification can be achieved using techniques like UV-Vis spectroscopy or HPLC.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure, providing information about the connectivity and chemical environment of atoms.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Potential Biological Investigation Workflow
Based on the general activities of pyrimidine derivatives, a logical workflow for the initial biological screening of this compound can be proposed.
Conclusion
While specific experimental data for this compound (CAS 98432-26-9) is scarce in the public domain, its structural features suggest it belongs to a class of compounds with significant potential in drug discovery. The general methodologies and potential biological activities outlined in this guide provide a foundational framework for researchers and scientists interested in further investigating this and similar pyrimidine derivatives. Further experimental work is required to fully characterize its chemical properties and explore its therapeutic potential.
References
In Vitro Profile of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature contains limited specific in vitro study data for the compound 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. This guide has been compiled based on research into structurally related pyrimidine and thiopyrimidine derivatives to provide a comprehensive technical overview of its potential biological activities and methodologies for its evaluation.
Introduction to this compound
This compound belongs to the thiopyrimidine class of heterocyclic organic compounds. The pyrimidine scaffold is a core structure in many biologically active molecules, including nucleobases, and its derivatives are known to possess a wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities. The 2-thiopyrimidine moiety, in particular, has been identified as a critical determinant for the biological activity of these compounds.
While direct experimental data for the title compound is scarce, its structural similarity to other researched pyrimidines suggests it may be a valuable candidate for drug discovery and development. This document outlines potential areas of investigation and methodologies based on studies of analogous compounds.
Profile of a Structurally Related Compound: Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
A closely related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (CAS Number: 778-97-2), is recognized as a key intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of antiviral and anticancer agents, as well as in agricultural chemistry. This suggests that the core structure of 4-Amino-2-(ethylthio)-pyrimidine is of significant interest in the development of bioactive molecules.
Potential In Vitro Biological Activities
Based on the broader class of thiopyrimidine and aminopyrimidine derivatives, this compound is hypothesized to exhibit the following activities:
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated potent anticancer effects. These compounds can act through various mechanisms, including the inhibition of kinases, interference with DNA replication, and induction of apoptosis. For instance, certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown excellent activity against renal cancer cells. It is plausible that this compound could exhibit cytotoxic or antiproliferative effects against various cancer cell lines.
Antiviral Activity
The pyrimidine core is fundamental to several antiviral drugs. Thio-derivatives, in particular, have been investigated for their antiviral properties. Studies on 2'-deoxy-4'-thiopyrimidine nucleosides have shown significant activity against herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[1] Therefore, this compound may possess inhibitory activity against a range of viruses.
Enzyme Inhibition
Pyrimidine derivatives have been identified as inhibitors of various enzymes. For example, some have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2][3] Others have demonstrated inhibitory effects on glutathione reductase, an important target in cancer therapy.[4] Given this precedent, the title compound could potentially act as an inhibitor for a range of metabolic or signaling enzymes.
Hypothetical Experimental Protocols for In Vitro Evaluation
The following are generalized protocols that could be adapted to investigate the in vitro activities of this compound.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, UO-31 for renal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with the various concentrations of the compound. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Hypothetical Data Presentation: Anticancer Activity
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 | 5.8 (Doxorubicin) |
| A549 (Lung Cancer) | 22.5 | 8.1 (Cisplatin) |
| UO-31 (Renal Cancer) | 11.8 | 4.5 (Sunitinib) |
In Vitro Antiviral Activity Assessment
Objective: To evaluate the inhibitory effect of the compound on viral replication.
Methodology: Plaque Reduction Assay
-
Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is grown to confluence in 6-well plates.
-
Viral Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of this compound.
-
Incubation: The plates are incubated for a period that allows for the formation of viral plaques (e.g., 2-3 days for HSV).
-
Plaque Visualization: The overlay is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 value (the concentration that reduces the number of plaques by 50%) is determined.
Hypothetical Data Presentation: Antiviral Activity
| Virus | Compound EC50 (µM) | Positive Control EC50 (µM) |
| HSV-1 | 8.9 | 1.2 (Acyclovir) |
| VZV | 12.4 | 2.1 (Acyclovir) |
Potential Mechanism of Action: Signaling Pathway Visualization
Given that many pyrimidine derivatives act as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a signaling pathway crucial for cancer cell proliferation, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Caption: General workflow for in vitro evaluation.
Conclusion
References
- 1. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine as a versatile starting material in the synthesis of novel kinase inhibitors. The 4-aminopyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs. The specific functional groups of this precursor—the reactive amino group, the modifiable hydroxymethyl group, and the ethylthio moiety—offer multiple avenues for chemical elaboration to achieve potent and selective inhibition of various protein kinases implicated in cancer and other diseases.
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of therapeutic agents. The 4-aminopyrimidine core can mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region, providing a strong foundation for inhibitor design.[1][2]
Proposed Synthetic Strategies
Based on established pyrimidine chemistry, several synthetic routes can be envisioned starting from this compound to generate diverse libraries of potential kinase inhibitors.
Strategy 1: Modification of the 4-Amino Group
The primary amino group at the C4 position is a key site for modification, often involved in forming crucial hydrogen bonds with the kinase hinge region. It can be functionalized through various coupling reactions.
Caption: Synthetic modifications at the C4-amino position.
Strategy 2: Elaboration of the 5-(hydroxymethyl) Group
The hydroxymethyl group at the C5 position provides a handle for introducing substituents that can interact with the solvent-exposed region of the kinase active site, often influencing selectivity and pharmacokinetic properties.
Caption: Synthetic modifications at the C5-hydroxymethyl position.
Quantitative Data on Aminopyrimidine-Based Kinase Inhibitors
While specific inhibitors derived directly from this compound are not extensively documented in publicly available literature, the following table summarizes the activity of various kinase inhibitors built upon the broader 4-aminopyrimidine scaffold. This data illustrates the potential potency that can be achieved through derivatization of this core structure.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |
| Aurora A | 4-Aminopyrimidine Derivative | 1.2 | [1] |
| Aurora B | 4-Aminopyrimidine Derivative | 0.37 | [1] |
| Polo-like Kinase (PLK) | 4-Aminopyrimidine Derivative | 0.83 | [1] |
| CK2 | 4-Aminothieno[2,3-d]pyrimidine | 8 | [3] |
| VEGFR-2 | 4-Aminopyrimidine-5-carboxaldehyde oxime | <100 | [4] |
| Tie-2 | 4-Amino-furo[2,3-d]pyrimidine | <3 | [5] |
| CDK7 | 2,4-Diaminopyrimidine Derivative | <10 | [6] |
| EGFR (L858R/T790M) | 5-(Methylthio)pyrimidine Derivative | <1 | [7] |
Experimental Protocols
The following are generalized protocols for key synthetic transformations that can be applied to this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Buchwald-Hartwig Amination at the C4-Position
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with the C4-amino group of a pyrimidine, a common strategy for creating potent kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Cs2CO3 (2.0 mmol), and Xantphos (0.1 mmol).
-
Add Pd2(dba)3 (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrimidine derivative.
Protocol 2: Oxidation of the 5-(hydroxymethyl) Group to a Formyl Group
This protocol outlines the oxidation of the primary alcohol at the C5 position to an aldehyde, creating a key intermediate for further functionalization.
Materials:
-
This compound
-
Manganese dioxide (MnO2)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or chloroform)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Add activated MnO2 (10.0 mmol, 10 equivalents) to the solution.
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO2.
-
Wash the Celite pad thoroughly with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-amino-2-(ethylthio)-5-formylpyrimidine, which can be used in the next step without further purification or purified by column chromatography.
Targeted Signaling Pathway
Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. The diagram below illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
References
- 1. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] This document provides a detailed protocol for the synthesis of potential anticancer agents starting from 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. The protocols outlined are based on established synthetic methodologies for analogous pyrimidine-based compounds and provide a framework for the synthesis and subsequent biological evaluation of novel derivatives.
The strategic approach involves the chemical modification of the 5-(hydroxymethyl) group to introduce diverse functionalities, thereby creating a library of novel compounds for anticancer screening. The ethylthio group at the 2-position and the amino group at the 4-position also offer sites for further chemical exploration to establish a comprehensive structure-activity relationship (SAR).
I. Synthetic Protocols
The synthesis of anticancer agents from this compound can be envisioned as a multi-step process. The initial step involves the conversion of the relatively unreactive hydroxymethyl group into a more versatile intermediate, such as a halomethyl or a tosylated methyl group, to facilitate subsequent nucleophilic substitution reactions.
Protocol 1: Synthesis of 4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine
This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group, creating a reactive intermediate for the introduction of various nucleophiles.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine.
Protocol 2: Synthesis of Novel 4-Amino-2-(ethylthio)pyrimidine Derivatives via Nucleophilic Substitution
This protocol outlines the general procedure for reacting the chloromethyl intermediate with various nucleophiles (amines, phenols, thiols) to generate a library of diverse derivatives.
Materials:
-
4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine (from Protocol 1)
-
A variety of nucleophiles (e.g., substituted anilines, phenols, thiophenols) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water and Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired nucleophile (1.1 eq) in anhydrous DMF or acetonitrile, add the base (K₂CO₃ or Et₃N) (2.0 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add a solution of 4-Amino-5-(chloromethyl)-2-(ethylthio)pyrimidine (1.0 eq) in the same solvent to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrimidine derivative.
II. Experimental Workflow and Data Presentation
The overall workflow for the synthesis and evaluation of the novel anticancer agents is depicted in the following diagram.
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Quantitative Data Summary
The following table summarizes the anticancer activity (IC₅₀ values) of various pyrimidine derivatives from the literature to provide a benchmark for the newly synthesized compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Deriv. 2a | A549 | 42 | [2] |
| Pyrido[2,3-d]pyrimidine Deriv. 2f | A549 | 47.5 | [2] |
| Thiazolo[4,5-d]pyrimidine Deriv. 3b | NCI-60 Panel | Varies | [3] |
| Pyrazolo[3,4-d]pyrimidine Deriv. 4l | U937 | < 20 | [4] |
| 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (K1) | 0.0036 | [5] |
| Thieno[2,3-d]pyrimidine Deriv. 2 | MCF-7 | 0.013 | [6] |
III. Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening for anticancer activity.[2][7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Normal cell line (e.g., HaCaT or NHDF for cytotoxicity comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Synthesized pyrimidine derivatives
-
Doxorubicin (as a positive control)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds and the positive control (Doxorubicin) in DMSO and then dilute to various concentrations with the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Potential Signaling Pathways
Many pyrimidine-based anticancer agents function by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A common mechanism of action is the inhibition of protein kinases.[4]
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
The synthesized pyrimidine derivatives can be further evaluated for their ability to inhibit specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in various cancers. This can be performed using in vitro kinase inhibition assays.
Disclaimer: The synthetic protocols described herein are proposed based on established chemical principles and literature precedents for similar compounds. Researchers should exercise appropriate caution and optimize the reaction conditions as necessary. All experiments should be conducted in a properly equipped laboratory with all necessary safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine in Antiviral Drug Discovery: A Methodological Overview
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a wide array of antiviral drugs. The structural diversity achievable through substitution on the pyrimidine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. The target compound, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, possesses key pharmacophoric features, including a 2-thioether group, an amino group at the 4-position, and a hydroxymethyl group at the 5-position, which suggest its potential as an antiviral candidate. Derivatives of 2-thiopyrimidines have demonstrated a broad spectrum of antiviral activities against various viruses. This document outlines the typical experimental workflow and protocols for evaluating such compounds in antiviral drug discovery.
Potential Antiviral Targets and Mechanism of Action
While the specific mechanism of this compound is uncharacterized, related pyrimidine analogs are known to exert their antiviral effects through various mechanisms. A prominent mechanism for some antiviral compounds is the inhibition of host cell pyrimidine biosynthesis, which in turn depletes the nucleotide pools essential for viral replication. This can establish a type 1 interferon-independent antiviral state.[1] Other pyrimidine derivatives function as nucleoside analogs that, after intracellular phosphorylation, can inhibit viral polymerases or be incorporated into the viral genome, leading to chain termination.
Experimental Protocols
In Vitro Antiviral Activity Assays
A fundamental step in antiviral drug discovery is to determine the efficacy of a compound against a specific virus in a cell-based assay. The plaque reduction assay is a widely used method for this purpose.[2]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in a cell culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a known amount of virus (typically 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with a medium containing the different concentrations of the test compound. The overlay medium typically contains a substance like carboxymethylcellulose or agar to restrict the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. The plaques (clear zones where cells have been lysed by the virus) can then be counted.
-
Data Analysis: The percentage of plaque inhibition is calculated relative to a virus-only control. The 50% effective concentration (EC50), the concentration of the compound that inhibits plaque formation by 50%, is then determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assays
It is crucial to assess whether the observed antiviral activity is due to a specific antiviral effect or simply a result of the compound being toxic to the host cells.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with the same range of concentrations of the test compound used in the antiviral assay. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined.
Selectivity Index
The selectivity index (SI) is a critical parameter that represents the therapeutic window of a potential antiviral drug. It is calculated as the ratio of the CC50 to the EC50.
SI = CC50 / EC50
A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.
Data Presentation
The quantitative data obtained from the antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison of different compounds or against reference drugs.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | e.g., HSV-1 | e.g., Vero | Data not available | Data not available | Data not available |
| Reference Drug (e.g., Acyclovir) | e.g., HSV-1 | e.g., Vero | Example: 1.5 | Example: >100 | Example: >66.7 |
| Related Pyrimidine Derivative 1 | e.g., HCoV-229E | e.g., Huh7 | Example: 5.2 | Example: >50 | Example: >9.6 |
| Related Pyrimidine Derivative 2 | e.g., TMV | N/A (plant) | Example: 246.48 µg/mL | N/A | N/A |
Note: The EC50, CC50, and SI values for the related pyrimidine derivatives are provided as illustrative examples based on the type of data reported for this class of compounds.[3]
Visualizations
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential antiviral compound like this compound.
Caption: Workflow for antiviral drug discovery.
Potential Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action where a pyrimidine analog inhibits the de novo pyrimidine biosynthesis pathway, a known target for some antiviral agents.
Caption: Inhibition of pyrimidine biosynthesis pathway.
Conclusion
While specific antiviral data for this compound remains to be published, its chemical structure is indicative of potential antiviral activity. The protocols and workflows detailed in this application note provide a robust framework for the systematic evaluation of this and other novel pyrimidine derivatives as potential antiviral agents. Future studies are warranted to elucidate the specific antiviral spectrum, potency, and mechanism of action of this compound.
References
Application Notes and Protocols: 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine as a versatile intermediate in the synthesis of agrochemicals, with a primary focus on the synthesis of sulfonylurea herbicides. Detailed experimental protocols for the key transformations of this intermediate are provided to facilitate its application in research and development.
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals due to their diverse biological activities. The substituted aminopyrimidine scaffold, in particular, is a key component of numerous commercially successful herbicides that target the acetolactate synthase (ALS) enzyme, a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This compound is a valuable building block in this class, offering multiple reactive sites for chemical modification and elaboration into complex agrochemical structures. Its ethylthio group at the 2-position and the amino group at the 4-position are common features in many ALS-inhibiting herbicides, while the hydroxymethyl group at the 5-position provides a versatile handle for further synthetic transformations.
This document outlines the synthetic utility of this intermediate and provides detailed, actionable protocols for its conversion into precursors suitable for the synthesis of sulfonylurea herbicides.
Synthetic Utility and Potential Agrochemical Targets
While direct synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to known precursors of sulfonylurea herbicides makes it a highly valuable starting material. The primary synthetic strategy involves the modification of the 5-hydroxymethyl group to a more reactive or suitable functionality for coupling with a sulfonyl isocyanate or a related synthon.
The key transformations of the 5-hydroxymethyl group include:
-
Oxidation to 5-formylpyrimidine: The resulting aldehyde can undergo various reactions, including reductive amination or condensation, to introduce further diversity.
-
Oxidation to 5-pyrimidinecarboxylic acid: The carboxylic acid can be converted to an ester or an amide, or used in coupling reactions.
-
Conversion to 5-chloromethylpyrimidine: This provides a reactive electrophilic site for nucleophilic substitution.
These transformations yield versatile intermediates that can be readily incorporated into the synthesis of a wide range of potential agrochemical candidates, particularly sulfonylurea herbicides.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations of this compound and its subsequent conversion to a model sulfonylurea herbicide.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
-
2-(ethoxymethylene)-3-hydroxypropionitrile (or a related precursor)
-
S-Ethylisothiourea hydrobromide
-
Sodium ethoxide
-
Ethanol, absolute
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add S-ethylisothiourea hydrobromide (1.0 equivalent) and stir for 15 minutes at room temperature.
-
Add 2-(ethoxymethylene)-3-hydroxypropionitrile (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Reduce the solvent volume under reduced pressure.
-
The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by recrystallization or column chromatography on silica gel.
Expected Yield: 60-80% (based on analogous reactions).
Protocol 2: Oxidation of this compound to 4-Amino-2-(ethylthio)-5-formylpyrimidine
The selective oxidation of the primary alcohol to an aldehyde is a key step in functionalizing the intermediate. Activated manganese dioxide is a common and effective reagent for this transformation on heterocyclic systems.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Celite®
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in anhydrous DCM or CHCl₃.
-
Add activated MnO₂ (5-10 equivalents by weight) portion-wise to the suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM or CHCl₃.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-Amino-2-(ethylthio)-5-formylpyrimidine.
-
The product can be purified by recrystallization or column chromatography if necessary.
Expected Yield: 70-90%.
Protocol 3: Synthesis of a Model Sulfonylurea Herbicide
This protocol outlines the final step in the synthesis of a model sulfonylurea herbicide from the corresponding aminopyrimidine intermediate. The reaction involves the coupling of the aminopyrimidine with a sulfonyl isocyanate. The specific sulfonyl isocyanate used will determine the final structure and properties of the herbicide.
Materials:
-
4-Amino-2-(ethylthio)-5-substituted-pyrimidine (e.g., from Protocol 2, where the formyl group may be further modified if desired, or using the amino group of the parent compound directly)
-
2-(Methoxycarbonyl)phenylsulfonyl isocyanate (or another suitable sulfonyl isocyanate)
-
Anhydrous acetonitrile or dichloromethane
-
Triethylamine or another suitable base (optional, but can accelerate the reaction)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the 4-aminopyrimidine derivative (1.0 equivalent) in anhydrous acetonitrile.
-
If a base is used, add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of the sulfonyl isocyanate (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, the product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, evaporate the solvent under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 80-95%.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic protocols.
Table 1: Synthesis of this compound
| Parameter | Value |
| Reactants | 2-(ethoxymethylene)-3-hydroxypropionitrile, S-Ethylisothiourea |
| Solvent | Ethanol |
| Base | Sodium Ethoxide |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-80% |
Table 2: Oxidation to 4-Amino-2-(ethylthio)-5-formylpyrimidine
| Parameter | Value |
| Substrate | This compound |
| Oxidizing Agent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
Table 3: Synthesis of a Model Sulfonylurea Herbicide
| Parameter | Value |
| Reactants | 4-Aminopyrimidine derivative, Sulfonyl isocyanate |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
| Expected Yield | 80-95% |
Visualizations
The following diagrams illustrate the synthetic pathways and workflows described in these application notes.
Application Notes and Protocols: Cell-Based Assays with 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
Introduction
Pyrimidine derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] Their mechanism of action often involves the modulation of key cellular targets such as kinases and signaling pathways.[1] This document provides detailed protocols for cell-based assays to evaluate the biological activity of a specific pyrimidine derivative, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, with a focus on its potential as an inhibitor of the STAT6 signaling pathway.
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a crucial role in the differentiation of T-helper 2 (Th2) cells.[1][2] Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, as well as certain types of cancer, making it an attractive therapeutic target.[5][6] Several pyrimidine derivatives have been identified as potent STAT6 inhibitors.[1][2][7]
These application notes will guide researchers in assessing the cytotoxic effects and the STAT6 inhibitory potential of this compound in a cellular context.
Potential Signaling Pathway Inhibition
The proposed mechanism of action for this compound is the inhibition of the IL-4/STAT6 signaling pathway. Upon binding of IL-4 to its receptor, STAT6 is phosphorylated and activated, leading to its dimerization and translocation to the nucleus, where it regulates the transcription of target genes involved in cell proliferation and differentiation.[6] By inhibiting STAT6, the compound can potentially disrupt these pathological processes.[6]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well clear cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control (e.g., medium with 0.1% DMSO). Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration that causes 50% growth inhibition) values by plotting the percentage of growth inhibition against the log concentration of the compound.[8]
Illustrative Data:
| Cell Line | Tissue of Origin | GI50 (µM) of this compound |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HCT116 | Colon Cancer | 6.5 |
STAT6 Reporter Gene Assay
This assay is designed to quantify the inhibitory effect of the compound on the STAT6 signaling pathway in living cells. The assay utilizes a reporter gene, such as luciferase, under the control of a STAT6-responsive promoter. Inhibition of STAT6 activity will result in a decrease in reporter gene expression and, consequently, a reduced luminescent signal.[9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT6 reporter plasmid (containing a luciferase gene driven by a STAT6-responsive promoter)
-
Expression plasmid for human STAT6 (optional, for cells with low endogenous STAT6)
-
Transfection reagent
-
Complete cell culture medium
-
Recombinant human IL-4
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the STAT6 reporter plasmid and, if necessary, the STAT6 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the transfected cells with the compound dilutions for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with an optimal concentration of recombinant human IL-4 (e.g., 20 ng/mL) to activate the STAT6 pathway. Incubate for an additional 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of STAT6 activity relative to the IL-4-stimulated, vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Illustrative Data:
| Assay | Target | IC50 (µM) of this compound |
| STAT6 Reporter Assay | STAT6 Pathway | 0.5 |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD-1 in Metastatic Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
High-Throughput Screening of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine analogs. This class of compounds, featuring a core pyrimidine scaffold, holds significant potential for the development of novel therapeutics. Pyrimidine analogs are known to act as antimetabolites by interfering with nucleic acid synthesis and can also be potent enzyme inhibitors.[1][2][3] The protocols outlined below are designed for the efficient identification and characterization of bioactive molecules within a library of these analogs against key cellular targets.
Overview of Potential Therapeutic Targets
The this compound scaffold is structurally similar to endogenous pyrimidines, making it a prime candidate for targeting enzymes involved in nucleotide metabolism. Furthermore, the pyrimidine core is a common feature in many kinase inhibitors.[4][5][6][7][8][9][10] Therefore, a primary HTS campaign should focus on the following enzyme classes:
-
Protein Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][5]
-
Dihydrofolate Reductase (DHFR): A key enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids.[11][12][13][14] Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[12]
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA biosynthesis.[3][15][16]
A general cytotoxicity screen is also essential to assess the therapeutic window of any identified hits.
High-Throughput Screening Workflow
A typical HTS workflow for the evaluation of this compound analogs involves a multi-stage process, from primary screening to hit confirmation and characterization.
Caption: General HTS workflow for hit identification and validation.
Experimental Protocols
Biochemical Assay: Kinase Inhibition
This protocol describes a fluorescence-based assay to identify inhibitors of a specific protein kinase (e.g., a serine/threonine kinase like PIM-1, which is implicated in cancer).[4][6] The assay measures the amount of ADP produced, which is proportional to kinase activity.
Signaling Pathway Context:
Caption: Inhibition of kinase-mediated substrate phosphorylation.
Protocol: Fluorescence-Based Kinase Assay (384-well format)
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA.
-
Kinase Solution: Recombinant human kinase diluted in Kinase Buffer to a 2X final concentration.
-
Substrate/ATP Solution: A biotinylated peptide substrate and ATP are diluted in Kinase Buffer to a 2X final concentration.
-
Test Compounds: Serially diluted in DMSO and then further diluted in Kinase Buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of a suitable ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Incubate as per the manufacturer's instructions.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Analog-001 | PIM-1 | 150 |
| Analog-002 | PIM-1 | >10,000 |
| Analog-003 | PIM-1 | 45 |
| Staurosporine (Control) | PIM-1 | 5 |
Biochemical Assay: Dihydrofolate Reductase (DHFR) Inhibition
This protocol outlines a spectrophotometric assay to identify inhibitors of DHFR by measuring the decrease in NADPH absorbance at 340 nm.[11][12][17]
Signaling Pathway Context:
Caption: DHFR-catalyzed reduction of DHF and its inhibition.
Protocol: Spectrophotometric DHFR Assay (96-well format)
-
Reagent Preparation:
-
DHFR Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.
-
DHFR Solution: Recombinant human DHFR diluted in Assay Buffer.
-
Substrate Solution: Dihydrofolate (DHF) and NADPH diluted in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure:
-
Add test compounds to a UV-transparent 96-well plate.
-
Add the DHFR solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the DHF/NADPH solution.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition relative to controls and calculate IC₅₀ values.
-
Data Presentation: DHFR Inhibition
| Compound ID | Target | IC₅₀ (µM) |
| Analog-004 | Human DHFR | 2.5 |
| Analog-005 | Human DHFR | >50 |
| Analog-006 | Human DHFR | 0.8 |
| Methotrexate (Control) | Human DHFR | 0.002 |
Cell-Based Assay: Cytotoxicity Screening
The MTT assay is a colorimetric method for assessing cell viability, which is crucial for evaluating the therapeutic index of potential drug candidates.[1][18]
Workflow for Cytotoxicity Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Cytotoxicity Assay (96-well format)
-
Reagent Preparation:
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
-
Assay Procedure:
-
Seed cells (e.g., a cancer cell line like MCF-7) in a 96-well plate and incubate overnight.
-
Treat cells with a range of concentrations of the pyrimidine analogs for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity
| Compound ID | Cell Line | Cytotoxicity IC₅₀ (µM) |
| Analog-001 | MCF-7 | 12.5 |
| Analog-003 | MCF-7 | 1.8 |
| Analog-004 | MCF-7 | 25.3 |
| Doxorubicin (Control) | MCF-7 | 0.5 |
These protocols provide a robust framework for the high-throughput screening of this compound analogs, enabling the identification of promising lead compounds for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 14. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 17. High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Synthetic Routes for Functionalizing 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a versatile heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The protocols outlined below describe key synthetic transformations targeting the primary functional groups of the molecule: the 4-amino group, the 5-hydroxymethyl group, and the 2-ethylthio group.
Introduction
This compound is a substituted pyrimidine that offers multiple reactive sites for chemical modification. Its structural similarity to endogenous purines and pyrimidines makes it an attractive scaffold for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The ability to selectively functionalize this core structure is crucial for generating diverse chemical libraries for biological screening. This document outlines established synthetic routes for the derivatization of this key intermediate.
Functionalization Strategies
The primary sites for functionalization on the this compound scaffold are the exocyclic amino group at the C4 position, the hydroxyl group of the C5-hydroxymethyl substituent, and the ethylthio group at the C2 position.
Diagram of Functionalization Sites
Caption: Key reactive sites on the pyrimidine scaffold.
I. Functionalization of the 4-Amino Group
The 4-amino group can be readily acylated or can participate in condensation reactions to form a variety of derivatives.
A. Synthesis of 4-Acylamino Derivatives
Protocol 1: Acylation of this compound
This protocol describes the acylation of the 4-amino group using an acid chloride in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution and stir at room temperature.
-
Acylation: Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq. | Starting Material |
| Dichloromethane (DCM) | 10 mL / mmol | Solvent |
| Triethylamine (TEA) | 1.2 eq. | Base |
| Acid Chloride | 1.1 eq. | Acylating Agent |
B. Synthesis of Fused Pyrimidine Systems
The 4-amino group can be utilized in cyclization reactions to construct fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines.
Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol is adapted from the synthesis of related pyrimido[4,5-d]pyrimidine systems and can be applied to the target molecule.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask, combine this compound (1.0 eq.) and a suitable α,β-unsaturated ketone (1.0 eq.) in glacial acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for an extended period (e.g., 96 hours).[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, pour the reaction mixture into crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash with a saturated solution of sodium bicarbonate, and then with water. The crude product can be further purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq. | Starting Material |
| α,β-Unsaturated Ketone | 1.0 eq. | Cyclization Partner |
| Glacial Acetic Acid | 3 mL / mmol | Solvent and Catalyst |
II. Functionalization of the 5-Hydroxymethyl Group
The primary alcohol of the 5-hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into ethers and esters.
A. Oxidation to 5-Formylpyrimidine
Protocol 3: Oxidation of the 5-Hydroxymethyl Group
This protocol describes the oxidation of the primary alcohol to an aldehyde using a mild oxidizing agent.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like DCM.
-
Oxidizing Agent: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq.) or manganese dioxide (MnO₂, 5-10 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant.
-
Purification: Concentrate the filtrate and purify the resulting crude aldehyde by column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq. | Starting Material |
| Dichloromethane (DCM) | 20 mL / mmol | Solvent |
| Pyridinium Chlorochromate (PCC) | 1.5 eq. | Oxidizing Agent |
B. Etherification and Esterification
Standard protocols for ether and ester formation can be applied to the 5-hydroxymethyl group. For instance, Williamson ether synthesis can be employed for etherification, and reaction with acid chlorides or anhydrides in the presence of a base can yield the corresponding esters.
III. Functionalization of the 2-Ethylthio Group
The 2-ethylthio group is a versatile handle that can be displaced by various nucleophiles.
A. Nucleophilic Displacement
Protocol 4: Displacement of the 2-Ethylthio Group with Amines
This protocol describes the displacement of the 2-ethylthio group with a primary or secondary amine.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), add the desired amine (2.0 eq.) and a base like triethylamine (5.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 100 °C for 36 hours.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Purification: Dry the organic layer over magnesium sulfate, concentrate, and purify the residue by flash column chromatography.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq. | Starting Material |
| Amine | 2.0 eq. | Nucleophile |
| Triethylamine | 5.0 eq. | Base |
| N-Methyl-2-pyrrolidone (NMP) | 20 mL / mmol | Solvent |
Workflow for Multi-step Synthesis
A potential multi-step synthetic route starting from the related ester is outlined below.
Caption: A general workflow for generating derivatives.
Conclusion
The protocols and strategies outlined in this document provide a foundation for the synthetic exploration of this compound. The versatility of this scaffold, coupled with the described functionalization methods, offers significant opportunities for the discovery of novel small molecules with potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols based on the specific requirements of their target molecules.
References
Application Notes and Protocols: Structure-Activity Relationship Studies of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies involving the 4-amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine scaffold. This pyrimidine core is a key pharmacophore in the development of various therapeutic agents, particularly kinase inhibitors for oncology. This document details the core principles of SAR for this class of compounds, presents quantitative data for representative analogs, provides detailed experimental protocols for key biological assays, and visualizes relevant pathways and workflows.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Modifications to the substituents at the C2, C4, and C5 positions of the pyrimidine ring can significantly alter a compound's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.
Core Structure-Activity Relationships
The SAR of 4-amino-2-(alkylthio)-5-substituted pyrimidines is often explored in the context of kinase inhibition. Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors by binding to the ATP pocket of kinases.
Key positions for modification on the this compound scaffold and their general impact on activity are:
-
C2-Alkylthio Group: The ethylthio group at the C2 position is a key feature. Variation of the alkyl chain length and branching can influence lipophilicity and steric interactions within the ATP-binding site. Replacing the sulfur with other linkers or modifying the alkyl group can modulate potency and selectivity.
-
C4-Amino Group: The 4-amino group is often crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. Substitution on this amine with various aryl or heteroaryl groups is a common strategy to explore the hydrophobic back pocket of the kinase, often leading to significant gains in potency and selectivity.
-
C5-Hydroxymethyl Group: The 5-position substituent can be modified to improve solubility, metabolic stability, and potency. The hydroxymethyl group provides a handle for further derivatization or can interact with solvent or nearby residues in the active site.
Quantitative SAR Data: Pyrimidine Derivatives as Kinase Inhibitors
The following tables summarize the in vitro activity of representative 4-amino-2-thiopyrimidine derivatives against key oncogenic kinases. While specific data for this compound is not extensively published in a cohesive SAR study, the data presented for closely related analogs illustrates the principles of SAR for this scaffold.
Table 1: SAR of 4-Amino-2-thiopyrimidine Derivatives as VEGFR-2 and BRAF Kinase Inhibitors
| Compound ID | R1 (at C4-amino) | R2 (at S-C2) | VEGFR-2 IC₅₀ (µM)[1] | BRAF-WT IC₅₀ (µM)[1] |
| 8a | 3-chloro-4-fluoro-phenyl | 4-methoxy-phenyl | 0.17 | >10 |
| 8d | 3-chloro-4-fluoro-phenyl | 4-chloro-phenyl | 0.12 | >10 |
| 9c | 4-chloro-3-(trifluoromethyl)phenyl | 4-methoxy-phenyl | 0.17 | 0.15 |
| 9e | 4-chloro-3-(trifluoromethyl)phenyl | 4-chloro-phenyl | 0.19 | >10 |
| 10a | 4-chloro-3-(trifluoromethyl)phenyl | Pyridin-4-yl | >10 | 0.11 |
| Sorafenib | - | - | 0.10 | - |
| Regorafenib | - | - | 0.005 | - |
Data is illustrative of findings from cited literature and demonstrates the effect of substitutions on dual kinase inhibition.[1]
Table 2: SAR of 2,4,5-Trisubstituted Pyrimidines as EGFR Inhibitors
| Compound ID | R2 (at C2) | R4 (at C4) | R5 (at C5) | EGFR IC₅₀ (nM) |
| 46 | 4-fluoro-phenylamino | H | -CN | 3.76 |
| 47 | 4-chloro-phenylamino | H | -CN | 5.98 |
| 48 | 4-bromo-phenylamino | H | -CN | 3.63 |
| 49 | 4-iodo-phenylamino | H | -CN | 383.7 |
| 50 | 4-methyl-phenylamino | H | -CN | 63.29 |
This data for a related pyrrolo[2,3-d]pyrimidine scaffold highlights the sensitivity of the C2-substituent on EGFR inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO. Add a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well plate. Include DMSO-only wells as a "high activity" control.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its specific peptide substrate in kinase assay buffer. Add this solution to all wells containing the test compounds.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. Include wells with kinase/substrate but without ATP as a "no kinase" control (background).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
MTT Cell Proliferation and Cytotoxicity Assay
This colorimetric assay is used to assess the effect of compounds on cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO in medium) and a blank control (medium only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the blank wells) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the compound concentration and determine the IC₅₀ value.
Visualizations
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: Logical relationship between substituents and biological activity.
References
Application Notes and Protocols for the Biological Evaluation of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for the initial biological evaluation of the novel pyrimidine derivative, 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine (AEHP). Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a tiered screening approach, beginning with broad cytotoxicity and antimicrobial assessments, followed by more targeted investigations into potential anticancer mechanisms. Detailed protocols for key in vitro assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways are included to facilitate the comprehensive profiling of AEHP.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry and drug discovery, with established roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The structural features of this compound (AEHP) suggest potential for biological activity. A systematic and robust experimental design is crucial for elucidating its therapeutic potential. The following protocols and guidelines are designed to provide a comprehensive initial assessment of AEHP's biological profile.
Tiered Experimental Screening Strategy
A multi-tiered approach is recommended to efficiently screen AEHP for biological activity. This strategy begins with broad-spectrum assays and progresses to more specific, mechanism-of-action studies based on initial findings.
Caption: Tiered screening workflow for AEHP evaluation.
Experimental Protocols
Tier 1: Primary Screening
This assay assesses the effect of AEHP on the metabolic activity of cells, providing a measure of cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a normal human cell line (e.g., HEK293 - human embryonic kidney cells).
-
This compound (AEHP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of AEHP in culture medium. Replace the existing medium with the medium containing different concentrations of AEHP. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of AEHP that inhibits 50% of cell growth).
This assay determines the lowest concentration of AEHP that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
AEHP
-
96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Compound Dilution: Perform a serial two-fold dilution of AEHP in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without AEHP) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of AEHP at which no visible growth of the microorganism is observed.
Tier 2: Secondary Screening
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cells treated with AEHP
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with AEHP.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells.
This flow cytometry-based assay identifies apoptotic cells.
Materials:
-
Cells treated with AEHP
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the treated cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Tier 3: Mechanistic Studies
This technique is used to detect specific proteins in a sample to investigate the molecular pathways affected by AEHP.
Materials:
-
Protein lysates from AEHP-treated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of AEHP against Human Cancer and Normal Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HeLa | Value |
| MCF-7 | Value |
| A549 | Value |
| HEK293 | Value |
Table 2: Antimicrobial Activity of AEHP
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Value |
| Escherichia coli | Value |
| Candida albicans | Value |
Table 3: Effect of AEHP on Cell Cycle Distribution in HeLa Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | Value | Value | Value |
| AEHP (IC50) | Value | Value | Value |
Potential Signaling Pathways for Investigation
Based on the common mechanisms of pyrimidine derivatives, the following signaling pathways are relevant for further investigation if AEHP shows significant anticancer activity.
Caption: Potential modulation of the intrinsic apoptosis pathway by AEHP.
Caption: Hypothesized inhibition of G1/S cell cycle transition by AEHP.
Conclusion
This document provides a comprehensive and structured approach for the initial biological evaluation of this compound. The outlined protocols and tiered screening strategy will enable researchers to efficiently characterize the cytotoxic, antimicrobial, and potential anticancer properties of this novel compound, paving the way for further preclinical development.
References
Troubleshooting & Optimization
"optimizing reaction conditions for 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
-
Cyclocondensation: Reaction of a suitable three-carbon precursor, such as ethyl 2-cyano-3-ethoxyacrylate, with S-ethylisothiourea to form the pyrimidine ring, yielding ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate.
-
Reduction: Subsequent reduction of the ethyl ester group at the 5-position to a hydroxymethyl group to obtain the final product.
Q2: What are the critical parameters to control during the cyclocondensation step?
A2: Key parameters include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the S-ethylisothiourea and the acrylate derivative, is also crucial to avoid side reactions.
Q3: Which reducing agents are suitable for the conversion of the ethyl ester to the hydroxymethyl group?
A3: Strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation.[1][2] Sodium borohydride (NaBH₄) alone is generally not reactive enough for the reduction of esters, but its reactivity can be enhanced with additives.[3]
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product in both steps. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What are the common impurities or side products I might encounter?
A5: In the cyclocondensation step, potential impurities include unreacted starting materials, and byproducts from side reactions such as the formation of isomeric pyrimidines. During the reduction step, incomplete reduction can leave starting ester, while over-reduction is also a possibility depending on the substrate and conditions. The formation of complex aluminum salts during the workup of LiAlH₄ reductions can also complicate purification.[4]
Troubleshooting Guides
Problem 1: Low Yield in Cyclocondensation Step (Formation of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate)
| Potential Cause | Troubleshooting Steps |
| Inefficient Base | Screen different bases such as sodium ethoxide, potassium carbonate, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and yield. |
| Suboptimal Solvent | The reaction is often performed in an alcohol like ethanol. If solubility is an issue, consider other polar aprotic solvents like DMF or DMSO. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. Refluxing in ethanol is a common condition. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some cyclocondensation reactions may require several hours to reach completion. |
| Impure Starting Materials | Ensure the purity of ethyl 2-cyano-3-ethoxyacrylate and S-ethylisothiourea. Impurities can inhibit the reaction or lead to side products. |
Problem 2: Incomplete or Unsuccessful Reduction of the Ester Group
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent (e.g., LiAlH₄), typically 2-4 equivalents, to ensure complete reduction. |
| Low Reaction Temperature | While the reaction is often started at a low temperature (e.g., 0 °C) for controlled addition, it may need to be warmed to room temperature or slightly heated to go to completion. |
| Deactivated Reducing Agent | LiAlH₄ is highly reactive with moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality batch of the reducing agent. |
| Ineffective Work-up | The work-up procedure for LiAlH₄ reactions is critical to break down the aluminum complexes and isolate the product. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and water) is often effective. |
| Choice of Reducing Agent | If LiAlH₄ proves problematic, consider alternative reducing agents like a borane-THF complex (BH₃·THF), which is also effective for reducing carboxylic esters.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Formation of Emulsions during Work-up | This is common with LiAlH₄ reductions. Adding a saturated solution of sodium potassium tartrate (Rochelle's salt) and stirring for an extended period can help break up emulsions.[4] |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. |
| Product Crystallization Issues | If the product is an oil, try different solvent systems for crystallization. Techniques like trituration with a non-polar solvent can sometimes induce crystallization. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This protocol is based on the general principles of pyrimidine synthesis by cyclocondensation.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under a nitrogen atmosphere, add S-ethylisothiourea hydrobromide.
-
Addition of Reactant: To the resulting mixture, add a solution of ethyl 2-cyano-3-ethoxyacrylate in anhydrous ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on the general procedure for the reduction of esters with LiAlH₄.
-
Reaction Setup: In a flame-dried three-neck flask equipped with a dropping funnel and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
-
Addition of Reactant: Dissolve ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Stir the resulting mixture until a granular precipitate forms.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Ethyl 4-amino-2-(alkylthio)pyrimidine-5-carboxylates
| Entry | Alkyl Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl | NaOEt | Ethanol | Reflux | 6 | ~70-80 |
| 2 | Ethyl | NaOEt | Ethanol | Reflux | 6 | ~75-85 |
| 3 | Propyl | K₂CO₃ | DMF | 80 | 12 | ~60-70 |
Note: The data presented are representative values based on analogous syntheses and may require optimization for the specific substrate.
Table 2: Conditions for the Reduction of Pyrimidine-5-carboxylates
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiAlH₄ | THF | 0 to RT | 3 | ~80-90 |
| 2 | BH₃·THF | THF | 0 to RT | 4 | ~75-85 |
| 3 | NaBH₄ / CaCl₂ | Ethanol/THF | Reflux | 8 | ~60-70 |
Note: The data presented are representative values based on analogous reductions and may require optimization for the specific substrate.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and practical approach involves a two-step synthesis. The first step is the construction of the pyrimidine ring to form an intermediate, such as Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate. This is often achieved through a condensation reaction of a β-ketoester with S-ethylisothiourea. The second step involves the reduction of the ester group at the 5-position to a hydroxymethyl group.
Q2: My pyrimidine ring formation reaction is giving a low yield. What are the likely causes?
Low yields in pyrimidine synthesis can stem from several factors:
-
Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are critical. It is advisable to screen different catalysts and optimize their amounts.[1]
-
Reaction Conditions: Temperature and reaction time are key parameters. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) can help determine the optimal duration and prevent product degradation.[1]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[1]
-
Purity of Reagents: Impurities in starting materials can lead to undesired side reactions.[1]
Q3: I am observing an unexpected peak in my HPLC analysis after the pyrimidine ring formation. What could this side product be?
Unexpected peaks in your HPLC chromatogram could correspond to several side products. One common possibility is the formation of Hantzsch-type dihydropyridines, which can occur as a competing reaction pathway.[1]
Q4: The reduction of the ethyl ester to the alcohol is incomplete. What can I do to improve the conversion?
Incomplete reduction can be addressed by:
-
Choice of Reducing Agent: Ensure the reducing agent is sufficiently reactive for the ester reduction.
-
Reaction Time and Temperature: Extend the reaction time or moderately increase the temperature, while monitoring for potential side reactions.
-
Stoichiometry of Reducing Agent: Increase the molar equivalents of the reducing agent.
Troubleshooting Guides
Issue 1: Low Yield in Pyrimidine Ring Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Inefficient catalyst or suboptimal reaction conditions.[1] | - Screen different acid or base catalysts and optimize concentration.- Adjust reaction temperature and time based on TLC monitoring.[1]- Experiment with different polar solvents.[1] |
| Formation of multiple products | Competing side reactions.[1] | - Ensure high purity of starting materials.- Modify the order of reagent addition.- Adjust the reaction temperature to favor the desired product. |
Issue 2: Side Product Formation in Ester Reduction
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a byproduct with a higher molecular weight | Dimerization or polymerization of starting material or product. | - Lower the reaction temperature.- Use a less concentrated solution. |
| Presence of unreacted starting material | Incomplete reaction. | - Increase the equivalents of the reducing agent.- Extend the reaction time.- Consider a more potent reducing agent. |
| Formation of over-reduced products | The reducing agent is too harsh or the reaction time is excessive. | - Use a milder reducing agent.- Carefully monitor the reaction and stop it once the starting material is consumed.- Lower the reaction temperature. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This step involves the condensation of a suitable three-carbon precursor with S-ethylisothiourea.
-
Reagents:
-
Diethyl ethoxymethylenemalonate
-
S-ethylisothiourea hydrobromide
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
A solution of sodium ethoxide is prepared in absolute ethanol.
-
S-ethylisothiourea hydrobromide is added to the solution and stirred.
-
Diethyl ethoxymethylenemalonate is added dropwise to the mixture.
-
The reaction mixture is refluxed for several hours and monitored by TLC.
-
After completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
-
Step 2: Reduction of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This step reduces the ester functional group to a primary alcohol.
-
Reagents:
-
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
-
Lithium aluminium hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
-
Procedure:
-
A solution of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is prepared in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
A solution or suspension of the reducing agent is added slowly.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature. Progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
-
Q: My this compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
-
A: This is a common challenge with polar compounds like this compound in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.
-
Mobile Phase pH Adjustment: As an aminopyrimidine, the compound is basic. Operating at a mid-range pH where the molecule is partially protonated might increase retention on some columns. However, for consistent results, it is often better to work at a pH where the compound is either fully protonated (low pH) or neutral (high pH), depending on column stability.
-
Use HILIC as an Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for very polar compounds. It uses a polar stationary phase with a primarily organic mobile phase.
-
-
Issue 2: Peak Tailing in HPLC Analysis
-
Q: I am observing significant peak tailing for my compound. What are the likely causes and solutions?
-
A: Peak tailing is often caused by secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based stationary phase.
-
Mobile Phase pH Adjustment: For this basic compound, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these unwanted interactions.
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Employ End-Capped Columns: Use a high-quality, end-capped column where the residual silanol groups are deactivated.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
-
Issue 3: Compound Fails to Crystallize or "Oils Out"
-
Q: My compound either remains in solution or precipitates as an oil during crystallization attempts. What should I do?
-
A: This is a common issue for polar molecules and can be due to high solubility in the chosen solvent or the presence of impurities.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Screen a variety of solvents with different polarities. For a polar compound like this, consider alcohols (methanol, ethanol), esters (ethyl acetate), or ketones (acetone), and their mixtures with non-polar anti-solvents like hexanes or heptane.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often leads to the formation of oils or very small crystals.
-
Scratching and Seeding: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If you have a small amount of pure solid, "seeding" the solution with a tiny crystal can induce crystallization.
-
Use an Anti-Solvent: If the compound is too soluble in a particular solvent, you can try adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to stand.
-
Purity Check: Impurities can significantly inhibit crystallization. If the material is of low purity, consider a preliminary purification step like column chromatography.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a synthesis of this compound?
-
A1: Without a specific synthetic route, it is difficult to pinpoint exact impurities. However, for the synthesis of functionalized pyrimidines, common impurities can include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Side-products: Resulting from side reactions like over-alkylation, dimerization, or rearrangements.
-
Isomers: If the synthesis lacks regioselectivity, positional isomers may be formed.
-
Degradation products: The compound may be sensitive to heat or acidic/basic conditions used during workup and purification.
-
-
-
Q2: Is this compound stable on silica gel?
-
A2: The presence of a basic amino group suggests that the compound may interact strongly with the acidic surface of silica gel, potentially leading to streaking on TLC, poor recovery from column chromatography, or even degradation. It is advisable to:
-
Deactivate the Silica: Pre-treating the silica gel with a base like triethylamine can mitigate these issues. This can be done by adding a small percentage of triethylamine to the chromatography eluent.
-
Consider Alternative Stationary Phases: If instability is observed, neutral or basic alumina, or reversed-phase silica gel could be better alternatives for purification.
-
-
-
Q3: What analytical techniques are best for assessing the purity of this compound?
-
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): With a suitable method (as discussed in the troubleshooting section), HPLC is excellent for quantifying purity and detecting minor impurities. A UV detector would be appropriate given the aromatic pyrimidine core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the main component and help identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or purification.
-
-
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Polar Pyrimidine Derivative
| Purification Method | Purity Achieved (%) | Yield (%) | Throughput | Key Considerations |
| Silica Gel Chromatography | 90-98 | 60-80 | Moderate | Potential for streaking and product loss on acidic silica. May require solvent additives (e.g., triethylamine). |
| Reversed-Phase Chromatography | >99 | 50-70 | Low to Moderate | Good for high-purity final product. Requires method development to achieve good retention. |
| Recrystallization | >98 | 40-90 | High | Highly dependent on finding a suitable solvent system. Can be very efficient for removing minor impurities. |
Note: The data in this table is illustrative and will vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable eluent. For a polar compound, start with a mixture like dichloromethane/methanol or ethyl acetate/hexane. Add 0.5-1% triethylamine to the eluent to prevent streaking. The ideal system should give the target compound an Rf value of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting guide for crystallization issues.
"stability of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine in different solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The amino group can be protonated at acidic pH, which may affect solubility and reactivity. The pyrimidine ring itself can also be susceptible to acid or base-catalyzed hydrolysis under extreme conditions.
-
Oxidizing Agents: The ethylthio group is susceptible to oxidation, which can convert the thioether to a sulfoxide or sulfone. This is a common degradation pathway for sulfur-containing compounds.
-
Light: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light over extended periods can lead to photodegradation.
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation reactions. For long-term storage, refrigeration or freezing is generally recommended.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents might participate in degradation pathways, while reactive impurities in any solvent (e.g., peroxides in ethers) can be detrimental.
Q2: I am observing a change in the color of my solution of this compound over time. What could be the cause?
A2: A change in color, such as yellowing, is often an indication of degradation. This could be due to oxidation of the thioether or other complex degradation reactions forming chromophoric impurities. It is recommended to analyze the solution by HPLC or LC-MS to identify any new peaks corresponding to degradation products. Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help minimize color change.
Q3: My compound is showing poor solubility in my desired solvent. What can I do?
A3: If you are experiencing solubility issues, consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water with co-solvents).
-
pH Adjustment: For aqueous solutions, adjusting the pH might improve the solubility of this amphoteric molecule.
-
Co-solvents: Using a mixture of solvents can often enhance solubility.
-
Gentle Heating and Sonication: These techniques can help dissolve the compound, but be mindful of potential degradation at elevated temperatures.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products have not been documented in the literature for this exact compound, potential degradation pathways based on its structure include:
-
Oxidation of the Thioether: Formation of the corresponding sulfoxide and sulfone.
-
Reactions of the Hydroxymethyl Group: Oxidation to an aldehyde or carboxylic acid, or etherification in the presence of alcohols under certain conditions.
-
Modification of the Pyrimidine Ring: Ring opening or substitution reactions are possible under harsh conditions (e.g., strong acid or base, high temperatures).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Compound degradation. | 1. Confirm the identity of the new peaks by mass spectrometry. 2. Investigate the effect of light, temperature, and air by running stability studies under controlled conditions (e.g., in the dark, at different temperatures, sparging with inert gas). 3. Consider the use of antioxidants if oxidation is suspected. |
| Decreased potency or activity in biological assays. | Degradation of the active compound. | 1. Prepare fresh solutions of the compound before each experiment. 2. Perform a stability study in the assay buffer to ensure the compound is stable for the duration of the experiment. 3. Re-evaluate the storage conditions of your stock solutions. |
| Inconsistent experimental results. | Inconsistent solution stability or preparation. | 1. Standardize the protocol for solution preparation, including solvent, concentration, and storage. 2. Always use freshly prepared solutions when possible. 3. Verify the purity of the compound before use. |
Stability Data Summary
As specific quantitative stability data for this compound is not available in the public domain, we recommend that researchers generate their own data based on their specific experimental needs. Below is a template table for organizing your stability results.
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Observations (e.g., color change) |
| e.g., PBS (pH 7.4) | 25 | 24 | 100 | e.g., 95 | e.g., 5% | e.g., Slight yellowing |
| e.g., DMSO | 4 | 72 | 1000 | |||
| e.g., Acetonitrile | -20 | 168 | 500 |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- HPLC-grade solvent of interest
- Volumetric flasks and pipettes
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
- Divide the remaining solution into several vials. Store these vials under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each vial into the HPLC system.
- Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound in different solvents.
Caption: Workflow for assessing compound stability in various solvents.
References
"troubleshooting low yield in 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a key intermediate in pharmaceutical research. The primary focus is on the common final step of this synthesis: the reduction of ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate to the desired hydroxymethyl product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method is the reduction of its corresponding ester, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).[1][2]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in this reduction can stem from several factors. A primary cause is the partial reduction of the pyrimidine ring itself, which can compete with the desired ester reduction, especially at elevated temperatures.[3] Other common issues include incomplete reaction, degradation of the starting material or product, and inefficient purification.
Q3: Are there alternative reducing agents to Lithium Aluminium Hydride (LiAlH₄)?
While LiAlH₄ is highly effective for reducing esters to primary alcohols, other hydrides can be considered, though their reactivity with esters varies.[4][5][6] Sodium Borohydride (NaBH₄) is generally too mild to efficiently reduce esters unless used in combination with additives or at high temperatures, which can promote side reactions.[7][8] Diisobutylaluminium Hydride (DIBAL-H) is another option, though it is often used to reduce esters to aldehydes.[5][9]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material (the ester) and a reference standard of the product (the alcohol), you can determine when the starting material has been fully consumed.
Q5: What are the best practices for storing the reagents for this reaction?
Lithium Aluminium Hydride (LiAlH₄) is highly reactive and moisture-sensitive. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled with care to prevent contact with water or protic solvents, with which it reacts violently.[10] The pyrimidine starting material should be stored in a cool, dry place.
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
Q: I am getting a very low yield of the desired this compound. What should I check?
A: Low yield is a common problem that can be traced to several factors in the reduction step. Follow this guide to diagnose the issue:
-
Reaction Temperature: The temperature is a critical parameter. The reduction of the ester group is favored at low temperatures (e.g., -70°C to 0°C).[1][3] At higher temperatures, LiAlH₄ can reduce the pyrimidine ring itself, leading to the formation of 1,6-dihydropyrimidine byproducts as the main product instead of the desired alcohol.[2][3]
-
Recommendation: Maintain a low temperature during the addition of LiAlH₄ and for the initial phase of the reaction.
-
-
Reagent Quality: The potency of LiAlH₄ is crucial. It can degrade upon exposure to moisture.
-
Recommendation: Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction using TLC until the starting ester is no longer visible. If the reaction stalls, consider extending the reaction time at a low temperature.
-
-
Work-up Procedure: The quenching of excess LiAlH₄ is an exothermic process that can degrade the product if not done carefully.
-
Recommendation: Perform the quenching procedure at 0°C with slow, dropwise addition of water and a sodium or potassium hydroxide solution.[1]
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My final product shows multiple spots on the TLC plate. What are these impurities?
A: The presence of multiple spots indicates side reactions or unreacted starting material.
-
Unreacted Starting Material: One of the spots may correspond to the starting ethyl ester. This indicates an incomplete reaction.
-
Recommendation: Increase the reaction time or use a slight excess of LiAlH₄.
-
-
Dihydropyrimidine Byproduct: As mentioned, reduction of the pyrimidine ring is a significant side reaction at higher temperatures.[2][3] This byproduct may appear as a separate spot on the TLC.
-
Recommendation: Control the reaction temperature carefully, keeping it at 0°C or below during the addition and initial reaction phase.
-
-
Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[4] While this intermediate is typically more reactive than the starting ester and is quickly reduced further, it is possible for small amounts to remain if the reaction is not complete.
-
Recommendation: Ensure a sufficient amount of reducing agent is used and allow the reaction to proceed to completion.
-
Issue 3: Difficulty in Product Purification
Q: I'm having trouble purifying the final product. What purification methods are recommended?
A: The product, being a hydroxymethyl pyrimidine, is relatively polar.
-
Filtration: After quenching the reaction, a solid aluminum salt is formed. It is crucial to filter this solid off completely. Sometimes, adding a drying agent like anhydrous magnesium sulfate before filtration can help to produce a more granular solid that is easier to filter.[1]
-
Column Chromatography: If impurities are present after filtration and solvent evaporation, purification by column chromatography on silica gel is a standard method for obtaining the pure product.[11] The choice of eluent will depend on the polarity of the impurities. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.
Data Presentation
The choice of reducing agent is critical for the successful synthesis of this compound from its ethyl ester. The following table summarizes the expected outcomes with common hydride reducing agents.
| Reducing Agent | Reagent Strength | Reactivity with Esters | Potential Side Reactions with Pyrimidine Substrate | Typical Yield of Desired Alcohol |
| Lithium Aluminium Hydride (LiAlH₄) | Very Strong | High | Reduction of the pyrimidine ring at elevated temperatures.[2][3] | High (up to 96% reported for a similar substrate under optimal conditions).[1] |
| Sodium Borohydride (NaBH₄) | Mild | Very Low/Slow | Generally unreactive with esters under standard conditions.[6][7][12] | Very Low to None |
| Diisobutylaluminium Hydride (DIBAL-H) | Strong | Moderate | Can sometimes stop at the aldehyde stage, especially at low temperatures.[5][9] | Moderate to Low (risk of aldehyde formation) |
| Lithium Borohydride (LiBH₄) | Moderate | Moderate | Less reactive than LiAlH₄ but more so than NaBH₄.[5] | Moderate |
Experimental Protocols
Key Experiment: Reduction of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This protocol is adapted from a high-yield synthesis of the analogous (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol.[1]
Materials:
-
Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
-
Lithium Aluminium Hydride (LiAlH₄), 2 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
20% aqueous Potassium Hydroxide (KOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Dissolve ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the 2 M LiAlH₄ solution in THF dropwise to the stirred solution over a period of approximately 1 hour, ensuring the temperature remains at 0°C.
-
Continue stirring the reaction mixture at 0°C for 2 hours after the addition is complete.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture back down to 0°C in an ice bath.
-
Carefully quench the reaction by the sequential, slow dropwise addition of:
-
Deionized water
-
20% aqueous KOH solution
-
Deionized water
-
-
Stir the resulting mixture for 1 hour at room temperature.
-
Dry the mixture with anhydrous MgSO₄, then filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure and dry under vacuum to yield this compound.
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis of the target molecule via ester reduction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low product yield.
References
- 1. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines. Part III. The reduction of pyrimidines with complex metal hydrides to give 1,6-dihydropyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the scale-up of this compound?
A1: The most common and scalable approach involves a multi-step synthesis starting from readily available precursors. A plausible route begins with the condensation of ethyl 2-(ethylthio)-3-oxobutanoate with cyanamide to form the pyrimidine core, followed by functional group manipulations to introduce the amino and hydroxymethyl groups.
Q2: What are the critical parameters to monitor during the reaction?
A2: Temperature, reaction time, and pH are critical throughout the synthesis. In particular, the temperature during the initial cyclization and the reduction step needs to be carefully controlled to minimize side product formation. Continuous monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to track reaction progress.
Q3: What are the recommended solvents for each step?
A3: Ethanol is commonly used for the initial cyclization reaction. Dichloromethane (DCM) or Tetrahydrofuran (THF) are suitable for subsequent steps involving protection and reduction. The choice of solvent may need to be optimized for your specific scale and equipment.
Q4: How can I purify the final product on a large scale?
A4: For large-scale purification, recrystallization is the most cost-effective method. A suitable solvent system, such as ethanol/water or ethyl acetate/heptane, should be determined at a smaller scale first. If higher purity is required, column chromatography with silica gel can be employed, though it may be less practical for very large quantities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial cyclization step. | - Incomplete reaction. - Side reactions due to incorrect temperature. - Inadequate mixing. | - Increase reaction time and monitor by TLC/HPLC. - Ensure precise temperature control. - Use an appropriate overhead stirrer for efficient mixing. |
| Formation of impurities during the reduction step. | - Over-reduction of the ester group. - Use of an overly reactive reducing agent. | - Use a milder reducing agent like sodium borohydride. - Perform the reaction at a lower temperature (e.g., 0 °C). |
| Difficulty in removing the protecting group. | - Incomplete deprotection reaction. - Degradation of the product under deprotection conditions. | - Increase the reaction time or the amount of deprotecting agent. - Use milder deprotection conditions or a different protecting group. |
| Product precipitates out of solution during workup. | - Low solubility of the product in the workup solvent. | - Use a larger volume of solvent. - Perform the workup at a slightly elevated temperature. |
| Inconsistent results between batches. | - Variation in raw material quality. - Inconsistent reaction conditions. | - Qualify all raw materials before use. - Strictly adhere to the established standard operating procedure (SOP). |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-amino-2-(ethylthio)-5-methylpyrimidine-5-carboxylate
A detailed protocol for the initial cyclization step.
| Parameter | Value |
| Reactants | Ethyl 2-(ethylthio)-3-oxobutanoate, Cyanamide, Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 12-16 hours |
| Workup | Quench with water, extract with ethyl acetate, wash with brine. |
| Purification | Recrystallization from ethanol/water. |
| Typical Yield | 75-85% |
Step 2: Reduction of the Ester to an Alcohol
A detailed protocol for the reduction of the ester group.
| Parameter | Value |
| Reactant | Ethyl 4-amino-2-(ethylthio)-5-methylpyrimidine-5-carboxylate, Sodium Borohydride |
| Solvent | Ethanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Workup | Quench with acetone, followed by water. Extract with dichloromethane. |
| Purification | Column chromatography on silica gel. |
| Typical Yield | 80-90% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
"minimizing impurities in 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine. Our aim is to help you minimize impurities and optimize your production process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the reduction of an oxidized precursor at the 5-position, such as Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate or 4-Amino-2-(ethylthio)pyrimidine-5-carbaldehyde. These precursors are often commercially available or can be synthesized. The reduction can typically be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
The impurity profile can vary based on the specific synthetic route, but common impurities include:
-
Unreacted Starting Material: Residual Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate or 4-Amino-2-(ethylthio)pyrimidine-5-carbaldehyde.
-
Over-reduction Products: While less common with mild reducing agents, stronger agents could potentially reduce the pyrimidine ring.
-
Byproducts from Side Reactions: Impurities can arise from reactions involving residual reagents or intermediates from previous synthetic steps.
-
Solvent Adducts: Depending on the workup and purification, solvent molecules may form adducts with the product.
-
Degradation Products: The final product may be sensitive to heat, light, or pH, leading to degradation if not handled properly.
Q3: How can I best purify the crude this compound?
Column chromatography on silica gel is a standard and effective method for purifying the target compound.[1] A solvent system with a gradient of increasing polarity, such as dichloromethane/methanol or ethyl acetate/hexane, can be used to separate the product from less polar starting materials and more polar impurities. Recrystallization from a suitable solvent system is another effective purification technique.
Q4: Which analytical techniques are recommended for impurity profiling of this compound?
For effective impurity profiling, a combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the purity and detecting impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of the final product and identifying impurities if they are present in sufficient quantities.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC analysis shows a significant amount of unreacted starting material (ester or aldehyde). | 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material was too low. | 1. Optimize Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally. A common starting point is 1.5-2.0 equivalents. |
| 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage (e.g., exposure to moisture). | 2. Use Fresh Reagent: Use a fresh, unopened container of the reducing agent. | |
| 3. Low Reaction Temperature: The reaction temperature may be too low for the reduction to proceed at a reasonable rate. | 3. Adjust Temperature: While NaBH₄ reductions are often run at 0°C to room temperature, a slight increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts. | |
| TLC/HPLC shows multiple spots, indicating a complex mixture of byproducts. | 1. Reaction Temperature Too High: Elevated temperatures can promote side reactions. | 1. Control Temperature: Maintain the recommended reaction temperature. For exothermic reductions, ensure efficient cooling. |
| 2. Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or side reactions. | 2. Solvent Selection: Ensure the starting material is soluble in the chosen solvent (e.g., ethanol, methanol). | |
| 3. pH Issues: The pH of the reaction mixture may not be optimal. | 3. pH Control: Maintain a neutral or slightly basic pH during the reduction, as acidic conditions can lead to decomposition. |
Issue 2: Product is Discolored or Oily
| Symptom | Possible Cause | Suggested Solution |
| The isolated product is a yellow or brown solid/oil instead of the expected white to off-white solid. | 1. Presence of Chromophoric Impurities: Side reactions may have produced colored byproducts. | 1. Purification: Re-purify the product using column chromatography. Activated carbon treatment of a solution of the product can also help remove colored impurities. |
| 2. Air Oxidation: The product or impurities may be sensitive to air oxidation. | 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). | |
| The product is obtained as a viscous oil that does not solidify. | 1. Residual Solvent: Trapped solvent can prevent crystallization. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period. |
| 2. Presence of Impurities: Impurities can inhibit crystallization. | 2. Re-purification: Purify the material again by column chromatography to achieve higher purity. |
Experimental Protocols
Protocol 1: Reduction of Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate
This protocol describes a general procedure for the synthesis of this compound via the reduction of its corresponding ethyl ester.
-
Dissolution: Dissolve Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of an appropriate solvent system (e.g., ethyl acetate in hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Navigating Reproducibility Challenges with 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Technical Support Guide
Poor reproducibility in experiments involving complex organic molecules like 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine can be a significant source of frustration and delay for researchers in drug development and chemical synthesis. This technical support center provides a comprehensive resource to troubleshoot common issues and improve the consistency of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of a 4-aminopyrimidine derivative is failing or giving very low yields. What are the common causes?
A1: Reproducibility issues in organic synthesis are common and can stem from several factors.[1][2] Key areas to investigate include:
-
Reagent Quality: Ensure the purity and integrity of your starting materials and reagents. It is advisable to analyze each chemical separately to confirm its identity and purity.[3] Ordering compounds using their CAS number can help avoid ambiguity.[3]
-
Reaction Conditions: Seemingly minor variations in temperature, pressure, reaction time, and atmosphere (e.g., moisture or oxygen sensitivity) can significantly impact the reaction outcome.
-
Solvent Purity: The presence of impurities or residual water in solvents is a frequent cause of reaction failure.[4]
-
Procedural Nuances: Subtle details in the experimental procedure that may not be explicitly stated in a published method can be critical. If possible, contacting the authors of a procedure for clarification can be beneficial.[1]
Q2: I am observing inconsistencies in the biological activity of my this compound samples. What could be the reason?
A2: Inconsistent biological activity often points to issues with sample purity, stability, or handling.
-
Purity: Even small amounts of impurities can have significant biological effects, leading to misleading results. Ensure rigorous purification and characterization of your compound.
-
Stability: Pyrimidine derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, air, or extreme pH).[4] A study on the thermal degradation of thiamin, which contains a pyrimidine ring, showed that it decomposes in a phosphate buffer at elevated temperatures.[5]
-
Solubility: Poor solubility can lead to inaccurate concentrations in biological assays. It's crucial to determine the optimal solvent and ensure complete dissolution.
Q3: How can I improve the storage and handling of my pyrimidine compounds to ensure their stability?
A3: Proper storage is critical for maintaining the integrity of your compound. For a related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, storage at 0-8°C is recommended.[6] In general, consider the following:
-
Store in a cool, dark, and dry place.
-
Use an inert atmosphere (e.g., argon or nitrogen) for long-term storage, especially if the compound is known to be sensitive to oxidation.
-
For solutions, use freshly prepared samples for experiments whenever possible and store them protected from light at low temperatures.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Impure reagents or solvents. | Verify the purity of starting materials and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled or high-purity solvents. |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature. Perform small-scale experiments to optimize the temperature. | |
| Presence of moisture or oxygen. | Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | |
| Formation of Side Products | Reaction temperature is too high. | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry of reactants. | Carefully measure and control the molar ratios of your reactants. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during workup. | Check the aqueous layer for your product.[4] |
| Product is volatile. | Check the solvent in the rotovap trap.[4] | |
| Product is adsorbed onto filtration media. | Suspend the filtration solid in a suitable solvent and analyze for the presence of your product.[4] |
Biological Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Assay Results | Inaccurate compound concentration due to poor solubility. | Determine the solubility of your compound in the assay buffer. Use a co-solvent if necessary, ensuring it does not interfere with the assay. |
| Compound degradation in the assay medium. | Assess the stability of your compound under the assay conditions (e.g., pH, temperature, presence of enzymes). | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| High Background Signal | Compound interferes with the assay detection method (e.g., fluorescence, absorbance). | Run control experiments with the compound alone to check for interference. |
Experimental Protocols
General Protocol for Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a TLC plate.
-
Spot the Plate: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent. Use a capillary tube to spot the starting material and the reaction mixture on the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent level should be below the pencil line.
-
Visualize the Plate: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a chemical stain.
-
Interpret the Results: The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Signaling Pathways and Logical Relationships
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 4. How To [chem.rochester.edu]
- 5. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Validation & Comparative
"validating the anticancer activity of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine derivatives"
A review of structurally related compounds to assess the potential anticancer activity of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several potent anticancer drugs.[1][2] Derivatives of 4-aminopyrimidine, in particular, have garnered significant attention for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. This guide synthesizes findings on various 4-amino-2-(alkylthio)- and 5-substituted pyrimidine derivatives to build a case for the potential anticancer activity of this compound.
Comparative Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is heavily influenced by the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies reveal that modifications at the 2 and 5 positions can significantly modulate their potency and selectivity against different cancer cell lines.[1] Below is a summary of the in vitro cytotoxic activity of various 4-aminopyrimidine analogues, presented as half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast) | 28.89 | [3] |
| MDA-MB-231 (Breast) | 62.86 | [3] | ||
| Ethyl 4-amino-2-(2,4-dichlorobenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | [4] | |
| Pyrazolo[3,4-d]pyrimidines | 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative (4b) | U937 (Leukemia) | < 20 | [5] |
| 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivative (4l) | U937 (Leukemia) | < 20 | [5] | |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [8] |
| A375 (Melanoma) | 25.4 | [8] | ||
| Pyrido[2,3-d]pyrimidines | 7-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (2h) | A549 (Lung) | > 50 | [9] |
| Purine Analogues | 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 (Glioblastoma) | 5.00 (µg/mL) | [10] |
| C-32 (Melanoma) | 7.58 (µg/mL) | [10] |
Mechanism of Action: Targeting Kinase Signaling Pathways
A primary mechanism by which many 4-aminopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The 4-aminopyrimidine scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.[11][12]
Key kinase targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers, including lung and breast cancer.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are serine/threonine kinases that play essential roles in cell division (mitosis). Their inhibition can lead to mitotic arrest and apoptosis.[12]
The diagram below illustrates a generalized signaling pathway commonly targeted by 4-aminopyrimidine kinase inhibitors.
Caption: Generalized signaling pathways (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) inhibited by 4-aminopyrimidine derivatives.
Experimental Protocols
The evaluation of anticancer activity for novel compounds relies on a set of standardized in vitro assays. The following protocols are commonly cited in the literature for pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][9]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Workflow:
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Procedure:
-
Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.[7]
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with DMSO only.
-
The plates are incubated for 48 to 72 hours.[7]
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Finally, DMSO is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at 570 nm.
-
Cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
To determine if cell death occurs via apoptosis (programmed cell death), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a common method.
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Workflow:
Caption: Workflow for assessing apoptosis via Annexin V/PI staining and flow cytometry.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking in the public domain, the extensive research on structurally related 4-aminopyrimidine derivatives provides a strong rationale for its potential as an anticancer agent. The core 4-amino-2-thiopyrimidine scaffold is a validated pharmacophore for kinase inhibition. The presence of an ethylthio group at the C2 position and a hydroxymethyl group at the C5 position are modifications consistent with those seen in other active anticancer pyrimidines. Further synthesis and biological evaluation, following the standard protocols outlined above, are necessary to definitively validate the anticancer properties and specific molecular targets of this particular derivative. The collective evidence suggests that it is a promising candidate for further investigation in drug discovery programs.
References
- 1. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 10. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
A Comparative Analysis of the 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Scaffold and Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. This guide provides a comparative analysis of the 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine scaffold, a representative of the broader pyrimidine class of kinase inhibitors, against well-established and clinically significant kinase inhibitor scaffolds.
While specific inhibitory data for this compound is not extensively available in public literature, its core pyrimidine structure is a well-recognized "privileged scaffold" in kinase inhibitor design. Numerous pyrimidine derivatives have been successfully developed into potent and selective kinase inhibitors. This guide will, therefore, compare the potential of this scaffold class to prominent inhibitors such as Staurosporine, Imatinib, Sunitinib, and Dasatinib, supported by experimental data for these and other pyrimidine-based compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration[1].
| Kinase Inhibitor Scaffold | Target Kinase(s) | IC50 (nM) |
| Pyrimidine Scaffolds | ||
| 2,4-Diaminopyrimidine derivative | MK2 | 19[2] |
| 2,4-Diaminopyrimidine-5-carboxamide derivative | Sky kinase | (Potent, specific value not provided)[3][4] |
| Thieno[2,3-d]pyrimidine derivative (17f) | VEGFR-2 | 230[5] |
| Thieno[2,3-d]pyrimidine derivative (KD-8) | KRAS G12D (cellular antiproliferation) | 2100 (average)[6] |
| Comparator Scaffolds | ||
| Staurosporine | Protein Kinase C (PKC) | 3 |
| p60v-src | 6 | |
| Protein Kinase A (PKA) | 7 | |
| CaM Kinase II | 20 | |
| Imatinib (Gleevec) | c-Abl | 600 |
| c-Kit | 100 | |
| PDGFR | 100 | |
| Sunitinib | VEGFR2 (Flk-1) | 80 |
| PDGFRβ | 2 | |
| c-Kit | (Potent inhibition) | |
| Dasatinib | Abl | <1 |
| Src | 0.8 | |
| c-Kit | 79 |
Mandatory Visualization
The following diagrams illustrate key concepts in kinase inhibition and the experimental workflows used to assess it.
Experimental Protocols
A variety of in vitro kinase assay formats are available to determine the inhibitory activity of compounds. The choice of assay depends on factors such as the specific kinase, throughput requirements, and available instrumentation. Below are outlines of common methodologies.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Protocol Outline:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in an appropriate buffer. The reaction is initiated by the addition of ATP.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and consume any unreacted ATP.
-
ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., HTRF®)
This assay format is a homogeneous assay that measures the phosphorylation of a substrate by a kinase.
-
Principle: The assay utilizes a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate. Addition of streptavidin-XL665, which binds to the biotinylated substrate, brings the europium cryptate and XL665 into close proximity, allowing for FRET to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated substrate.
-
Protocol Outline:
-
Kinase Reaction: The kinase, biotinylated substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: A mixture of europium cryptate-labeled antibody and streptavidin-XL665 in a detection buffer containing EDTA (to stop the reaction) is added.
-
Incubation: The plate is incubated to allow for the binding of the detection reagents.
-
Data Acquisition: The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curve of the TR-FRET signal versus inhibitor concentration.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Kinase Assay
This method is a solid-phase assay for measuring kinase activity.
-
Principle: A substrate for the kinase is immobilized on the surface of a microtiter plate. The kinase and ATP are then added, and the phosphorylation of the substrate occurs. The amount of phosphorylated substrate is then detected using a phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) that catalyzes a colorimetric or fluorometric reaction.
-
Protocol Outline:
-
Substrate Coating: The wells of a microtiter plate are coated with the kinase substrate.
-
Kinase Reaction: The kinase, test compound, and ATP are added to the wells and incubated.
-
Washing: The wells are washed to remove unbound reagents.
-
Primary Antibody Incubation: A phospho-specific primary antibody is added and incubated.
-
Washing: The wells are washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added and incubated.
-
Washing: The wells are washed to remove unbound secondary antibody.
-
Signal Development: A substrate for the enzyme on the secondary antibody is added to produce a detectable signal.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: IC50 values are determined from the signal versus inhibitor concentration curve.
-
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
"cross-reactivity profiling of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine based inhibitors"
A Guide for Researchers in Drug Discovery
This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, with a focus on pyrimidine-based scaffolds. While specific data on 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine based inhibitors is not extensively available in the public domain, we will use a representative pyrimidine-based inhibitor, "Compound X," as a case study to illustrate the principles and methodologies of cross-reactivity profiling. This guide is intended for researchers, scientists, and drug development professionals to aid in the objective comparison of inhibitor performance.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity of our case-study compound, "Compound X," and a well-known broad-spectrum kinase inhibitor, Staurosporine, against a panel of representative kinases from different families. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a standard measure of inhibitor potency.
Table 1: Cross-Reactivity Profile of Compound X vs. Staurosporine
| Kinase Target | Kinase Family | Compound X IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| CDK2/cyclin A | CMGC | 120 | 6.5 |
| GSK-3α/β | CMGC | > 10,000 | 8.0 |
| PKA | AGC | 1,500 | 7.5 |
| ROCK1 | AGC | 850 | 12 |
| AKT1 | AGC | > 10,000 | 25 |
| SRC | Tyrosine Kinase | 300 | 5.8 |
| ABL1 | Tyrosine Kinase | 900 | 7.0 |
| EGFR | Tyrosine Kinase | > 10,000 | 15 |
| VEGFR2 | Tyrosine Kinase | 110 | 4.2 |
| BRAF | TKL | 6,000 | 20 |
Data is illustrative for comparative purposes.
Table 2: Selectivity Score of Compound X
A selectivity score can be calculated to quantify the degree of selectivity of an inhibitor. A simple method is to divide the number of inhibited kinases (above a certain threshold, e.g., >50% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | Concentration | Number of Kinases Tested | Number of Kinases Inhibited (>50%) | Selectivity Score |
| Compound X | 1 µM | 100 | 8 | 0.08 |
| Staurosporine | 1 µM | 100 | 85 | 0.85 |
Data is illustrative for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate cross-reactivity profiling. Below are methodologies for key experiments.
Kinase Inhibition Assay (Radiometric)
This is a widely used method to determine the potency of inhibitors against specific kinases.
-
Reagent Preparation : A stock solution of the test compound (e.g., Compound X) is prepared in 100% DMSO. Serial dilutions are then made in the appropriate assay buffer, ensuring the final DMSO concentration in the reaction mixture does not exceed 1%.[1]
-
Reaction Mixture Assembly : In a 96-well plate, the following components are combined in order:
-
Initiation of Reaction : The kinase reaction is initiated by adding 20 µL of a solution containing [γ-33P]-ATP and MgCl2 to each well.[1]
-
Incubation : The plate is incubated at 30°C for a predetermined time (e.g., 60 minutes) to allow the reaction to proceed within the linear range.[1]
-
Washing and Detection : The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate. The wells are washed multiple times with a saline solution to remove unincorporated [γ-33P]-ATP.[1]
-
Data Analysis : The amount of incorporated radioactivity is measured using a scintillation counter. The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO-only control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of an inhibitor in a cellular environment.
-
Cell Culture and Treatment : Cells are cultured to a suitable density and then treated with the test compound or a vehicle control for a specific duration.
-
Heating : The cell suspension is divided into aliquots and heated at different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction : The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection : The amount of the target protein in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis : The melting curve of the target protein in the presence and absence of the inhibitor is plotted. A shift in the melting curve indicates inhibitor binding and stabilization of the protein. This method can be adapted for high-throughput screening to assess off-target effects.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by Compound X.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Logical Relationship in Kinase Inhibition
Caption: Competitive inhibition at the ATP binding site.
References
Navigating the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 4-Aminopyrimidine-Derived Drug Candidates
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is a meticulous process of iterative design, synthesis, and rigorous preclinical evaluation. This guide provides a comparative analysis of the in vivo efficacy of drug candidates derived from the 4-aminopyrimidine scaffold, with a focus on thieno[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrido[2,3-d]pyrimidine cores. Drawing upon available preclinical data, we present a structured overview of their anti-tumor activities, target signaling pathways, and the experimental methodologies employed in their evaluation.
While direct in vivo efficacy studies for drugs derived specifically from 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine are not extensively reported in publicly available literature, the broader family of 4-aminopyrimidine derivatives has shown significant promise in oncology. These compounds frequently act as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Comparative In Vivo Efficacy of 4-Aminopyrimidine Derivatives
To facilitate a clear comparison, the following table summarizes the available quantitative in vivo efficacy data for representative drug candidates from different 4-aminopyrimidine sub-classes. The selection is based on the availability of tumor growth inhibition (TGI) data from preclinical xenograft models.
| Drug Candidate (Scaffold) | Target(s) | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 5o (Pyrido[2,3-d]pyrimidin-7(8H)-one) | TTK | HCT-116 (Colon Cancer) Xenograft | 25 mg/kg (in combination with paclitaxel) | 78% | [1] |
| S29 (Pyrazolo[3,4-d]pyrimidine) | Src Kinase | Medulloblastoma Xenograft | Not specified | Significant tumor growth reduction | [2] |
Note: The data presented is based on available preclinical studies and should be interpreted within the context of the specific experimental conditions. Direct comparison between different studies should be made with caution due to variations in models, methodologies, and endpoints.
Unraveling the Mechanism: Key Signaling Pathways
The anticancer activity of many 4-aminopyrimidine derivatives stems from their ability to inhibit protein kinases that are crucial for tumor progression. Two such important pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Src kinase signaling cascades.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 activates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of this pathway can effectively starve tumors of their blood supply.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is a common feature in many cancers, contributing to tumor progression and metastasis.
Caption: Src Kinase Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Standardized Approach: Experimental Protocols for In Vivo Efficacy
The evaluation of anticancer drug candidates in preclinical settings relies on well-established and reproducible experimental protocols. The xenograft mouse model is a cornerstone of this process, allowing for the assessment of a compound's therapeutic efficacy in a living organism.
General Protocol for a Xenograft Mouse Model Study
-
Cell Line and Animal Model Selection:
-
Select a human cancer cell line relevant to the therapeutic indication (e.g., HCT-116 for colon cancer, MDA-MB-231 for triple-negative breast cancer).
-
Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Culture the selected cancer cells to a sufficient number.
-
Subcutaneously inject a suspension of the cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Animal Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
-
Randomize the mice into treatment and control groups once tumors have reached the desired size.
-
-
Drug Administration:
-
Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Secondary endpoints may include survival analysis and biomarker assessment in tumor tissue.
-
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
This guide provides a snapshot of the current landscape of in vivo efficacy studies for 4-aminopyrimidine-derived anticancer agents. As research progresses, more comprehensive data will undoubtedly emerge, further refining our understanding of the therapeutic potential of this versatile chemical scaffold. The presented information, including the comparative data, signaling pathways, and experimental workflows, is intended to serve as a valuable resource for scientists dedicated to the discovery and development of novel cancer therapies.
References
- 1. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine analogs, focusing on their structure-activity relationships (SAR) in various biological contexts, including anticancer and antiviral activities. The information is compiled from diverse studies to offer a consolidated view of how structural modifications to this pyrimidine scaffold influence its biological efficacy.
Structure-Activity Relationship (SAR) Comparison
Substitutions at the C2-position (Alkylthio Group)
The 2-thioether linkage is a common feature in many biologically active pyrimidine derivatives. The nature of the alkyl group attached to the sulfur atom can modulate activity. For instance, in a series of 2-alkylthio-4-amino-5-(thiazol-2-yl)pyrimidines, variations in the alkylthio substituent have been shown to impact anticancer activity. While specific data for the ethylthio group in the context of a 5-hydroxymethyl substituent is limited, it is understood that the 2-thioalkyl moiety plays a role in the overall electronic and steric properties of the molecule, which can affect its interaction with biological targets. Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate, a closely related precursor, is a key intermediate in the synthesis of various antiviral and anticancer agents, highlighting the importance of the
In Vitro Comparative Analysis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Derivatives: A Review of Available Data
While data on the specific target series is lacking, research on structurally related pyrimidine and thienopyrimidine analogs provides valuable insights into the potential biological activities of this class of compounds. This guide summarizes findings on related structures to offer a broader context for researchers, scientists, and drug development professionals.
Insights from Structurally Related Compounds
Research into various substituted pyrimidine derivatives has revealed a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies on 5-hydroxymethylpyrimidines and 4-amino-2-thiopyrimidine derivatives offer the closest available comparisons.
A study on a series of 5-hydroxymethylpyrimidines with variations at the 4-position, but lacking the 2-(ethylthio) group, demonstrated that the nature of the substituent at the 4-position significantly influences cytotoxicity. It was observed that derivatives with an aliphatic amino group at the 4-position were generally less toxic to normal cells than those with a benzylsulfanyl group. Furthermore, compounds with bulkier constituents at this position exhibited moderate anticancer properties.[1]
Conversely, research on 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives, which differ by having a carboxylic acid group instead of a hydroxymethyl group at the 5-position, has explored their potential as platelet aggregation inhibitors. However, these studies concluded that this particular heterocyclic nucleus is not a useful pharmacophore for developing P2Y-dependent inhibitors of platelet aggregation.
Thienopyrimidines, which are bioisosteres of pyrimidines, have also been extensively studied. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, with some compounds showing promising results.
General Experimental Approaches for In Vitro Evaluation
Although specific protocols for the target compound series are unavailable, the following are common in vitro assays used to evaluate the biological activity of novel pyrimidine derivatives, drawn from studies on related compounds.
Table 1: Common In Vitro Assays for Pyrimidine Derivatives
| Assay Type | Purpose | Typical Cell Lines | Key Parameters Measured |
| Cytotoxicity/Antiproliferative Assays | To determine the effect of the compounds on cell viability and growth. | Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549), Normal cell lines (e.g., RPTEC, fibroblasts) | IC50 (half-maximal inhibitory concentration), Cell viability (%) |
| Antimicrobial Assays | To evaluate the efficacy of the compounds against various microorganisms. | Bacterial strains (e.g., S. aureus, E. coli), Fungal strains (e.g., C. albicans) | MIC (Minimum Inhibitory Concentration) |
| Enzyme Inhibition Assays | To assess the ability of the compounds to inhibit specific enzymes. | Purified enzymes (e.g., kinases, oxidoreductases) | IC50, Ki (inhibition constant) |
| Cell Cycle Analysis | To determine the effect of the compounds on the progression of the cell cycle. | Cancer cell lines | Percentage of cells in G0/G1, S, and G2/M phases |
| Apoptosis Assays | To investigate if the compounds induce programmed cell death. | Cancer cell lines | Annexin V/Propidium Iodide staining, Caspase activity |
Experimental Protocols: Representative Examples
The following are generalized methodologies for key experiments cited in the literature for similar pyrimidine derivatives.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Broth Microdilution for Antimicrobial Activity
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Logical Workflow for Drug Discovery and Evaluation
The process of discovering and evaluating novel therapeutic agents like the pyrimidine derivatives discussed follows a structured workflow.
Caption: A generalized workflow for the discovery and in vitro evaluation of novel chemical compounds.
Conclusion
While a direct head-to-head comparison of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine derivatives is not available, the broader body of research on related pyrimidine analogs suggests that this class of compounds holds potential for various biological activities. The cytotoxicity and anticancer activity of such derivatives would likely be influenced by the nature of substituents at different positions on the pyrimidine ring. Future research involving the synthesis of a focused library of these specific derivatives and their systematic in vitro evaluation is necessary to elucidate their therapeutic potential and establish clear structure-activity relationships.
References
Unraveling the Biological Role of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Comparative Outlook on Related Pyrimidine Derivatives
Despite extensive investigation, specific experimental data confirming the definitive mechanism of action for 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine remains elusive in publicly available scientific literature. However, by examining the activities of structurally analogous pyrimidine derivatives, we can infer potential biological targets and pathways, offering a comparative guide for researchers and drug development professionals.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This diverse functionality stems from the ability of the pyrimidine ring to be readily modified, allowing for the fine-tuning of its interaction with various biological targets. While direct evidence for this compound is lacking, the broader family of 4-aminopyrimidine compounds has been extensively studied, providing a framework for postulating its potential mechanisms.
Potential Mechanisms of Action Based on Structural Analogs
Based on the activities of related compounds, this compound could potentially exert its biological effects through several mechanisms, most notably as an inhibitor of protein kinases or enzymes involved in nucleotide metabolism.
A closely related compound, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, serves as a precursor for the synthesis of pyrimidopyrimidines, which are recognized as protein kinase inhibitors. This suggests that this compound might also target protein kinases. Numerous thieno[2,3-d]pyrimidine derivatives, which share a similar core structure, have demonstrated inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and B-Raf kinase.[4] For instance, certain 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea moieties have shown potent inhibition of VEGFR and Platelet-Derived Growth Factor (PDGF) receptor.[4]
Another plausible mechanism is the inhibition of enzymes crucial for nucleotide biosynthesis. Pyrimidine analogs are known to interfere with these pathways, leading to cytotoxic or antiviral effects. For example, some pyrimidine derivatives act as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis.[5]
Furthermore, various 4-aminopyrimidine derivatives have been investigated for their anti-inflammatory and antiviral activities. Some have shown the ability to inhibit STAT6, a key transcription factor in the allergic inflammatory response.[6] Other pyrimidine analogs have demonstrated activity against various viruses, including orthopoxviruses.[7]
Comparative Landscape of Pyrimidine Derivatives
To provide a clearer perspective, the following table summarizes the activities of several pyrimidine derivatives that share structural similarities with this compound. It is crucial to reiterate that these are comparisons to related compounds, and the specific activity of the target compound may differ.
| Compound/Derivative Class | Reported Mechanism of Action/Biological Activity | Example IC50 Values | Therapeutic Area |
| Thieno[2,3-d]pyrimidines | Inhibition of various protein kinases (e.g., VEGFR, PDGFR, B-Raf, Tie-2)[4] | 3 nM (VEGFR/PDGFR inhibitor)[4] | Anticancer |
| 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamides | STAT6 Inhibition[6] | 21 nM (STAT6 inhibition)[6] | Anti-inflammatory/Allergy |
| Pyrrolo[2,3-d]pyrimidines | Antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1)[8] | - | Antiviral |
| 4-Amino-5-cyano-pyrimidines | Anti-inflammatory activity[9] | - | Anti-inflammatory |
| 4'-Thiopyrimidine Nucleosides | Inhibition of orthopoxvirus replication[10] | ~1 µM against vaccinia and cowpox viruses[10] | Antiviral |
Postulated Signaling Pathway Involvement
Given the prevalence of kinase inhibition among pyrimidine derivatives, a hypothetical mechanism for this compound could involve the disruption of a cancer-related signaling pathway, such as the one mediated by VEGFR.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Experimental Workflow for Mechanism Confirmation
To definitively confirm the mechanism of action of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential strategy.
Caption: A potential experimental workflow to elucidate the mechanism of action.
Conclusion
While the specific mechanism of action for this compound is not yet defined in the scientific literature, the rich chemistry and diverse biological activities of related pyrimidine derivatives provide a strong foundation for future investigation. The most probable mechanisms involve the inhibition of protein kinases or enzymes essential for cellular proliferation and survival. The comparative data and proposed experimental workflows presented here offer a valuable starting point for researchers aiming to characterize the biological role of this and other novel pyrimidine compounds. Further studies are imperative to unlock its therapeutic potential.
References
- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine Against Known VEGFR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented for this compound is hypothetical and intended for illustrative benchmarking purposes.
Introduction to VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR2 is a well-established therapeutic strategy in oncology.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain are a major class of anti-angiogenic drugs.[1] This guide compares the hypothetical potency of this compound with several well-characterized VEGFR2 inhibitors.
Comparative Inhibitory Activity
The inhibitory activities of this compound and known VEGFR2 inhibitors are summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| This compound | VEGFR2 | 25 (Hypothetical) |
| Sorafenib | VEGFR2 | 90 |
| Sunitinib | VEGFR2 | 80 |
| Pazopanib | VEGFR2 | 30 |
| Apatinib | VEGFR2 | 1 |
| Cabozantinib | VEGFR2 | 0.035 |
Experimental Protocols
A standardized in vitro kinase assay is essential for determining the inhibitory potency of compounds against VEGFR2. The following protocol outlines a typical luminescence-based assay.
VEGFR2 Kinase Assay Protocol
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, consequently, lower inhibition.
Materials and Reagents:
-
Recombinant Human VEGFR2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White 96-well plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add the master mixture to each well of a white 96-well plate.
-
Add the diluted test compounds to the respective "Test Wells".
-
Add a vehicle control (DMSO) to the "Positive Control" wells (no inhibitor).
-
Add kinase buffer without the enzyme to the "Blank" wells.
-
-
Enzyme Addition: Add the diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection:
-
After the incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: The inhibitory activity is determined by calculating the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is then calculated from a dose-response curve.
Visualizing the Mechanism of Action
To understand the biological context of VEGFR2 inhibition, the following diagrams illustrate the VEGFR2 signaling pathway and a general experimental workflow for inhibitor screening.
Caption: VEGFR2 signaling pathway and point of inhibition.
Caption: General workflow for in vitro kinase inhibitor screening.
References
Navigating the Kinome: A Comparative Guide to the Selectivity Profiling of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine-Based Compounds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The specific substitutions at the 2, 4, and 5 positions of the pyrimidine ring play a crucial role in determining the potency and selectivity of these compounds against the human kinome. This guide will outline the necessary experimental protocols, data presentation strategies, and conceptual frameworks required to thoroughly characterize the selectivity of novel 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine-based kinase inhibitors.
Comparative Kinase Inhibition Profiles of Pyrimidine-Based Scaffolds
To illustrate the expected outcomes of a selectivity profiling study, the following tables summarize the inhibitory activities of various structurally related 4-aminopyrimidine derivatives against a panel of kinases. These examples demonstrate the diverse selectivity profiles that can be achieved with modifications to the core pyrimidine structure.
Table 1: Kinase Inhibition Profile of Representative 4-Aminopyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog A | EGFR | 5.0 | Osimertinib | - |
| EGFR (T790M) | 2.9 | - | ||
| Analog B | Aurora A | < 200 | - | |
| Analog C | Lck | 23 | GNF-7 | - |
| DDR1 | >115 | - | ||
| Fgr | >299 | - | ||
| Bmx | >115 | - | ||
| Blk | >115 | - | ||
| Analog D | Tie-2 | - | - | |
| Analog E | JAK2 | 5 | - | |
| JAK1 | 193 | - | ||
| JAK3 | 273 | - | ||
| TYK2 | 206 | - |
Note: Data is compiled from various sources for illustrative purposes and direct comparison may not be appropriate due to differing assay conditions.
Experimental Protocols for Kinase Selectivity Profiling
A thorough assessment of kinase inhibitor selectivity involves a multi-tiered approach, beginning with broad in vitro screens and progressing to more focused cellular assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This traditional and robust method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.
Materials:
-
Purified recombinant kinases (a broad panel is recommended)
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.[1][2]
ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Purified recombinant kinases and their specific substrates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Set up the kinase reaction in the wells of a white opaque microplate, including the kinase, substrate, ATP, and serial dilutions of the test compound.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and uses it to produce a luminescent signal via a luciferase reaction. Incubate at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and IC50 values based on the luminescent signal.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways.
Caption: Experimental workflow for in vitro kinase selectivity profiling.
Caption: A representative signaling pathway (MAPK) potentially modulated by a pyrimidine-based kinase inhibitor.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. While specific data for this compound-based compounds is not yet in the public domain, the methodologies and comparative data presented in this guide offer a robust framework for their evaluation. By employing comprehensive in vitro kinase panels and well-defined experimental protocols, researchers can effectively characterize the selectivity of these and other novel inhibitors, paving the way for the development of more effective and safer targeted therapies.
References
Safety Operating Guide
Safe Disposal of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a heterocyclic compound often used in complex organic synthesis.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to standard laboratory safety protocols is essential to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Quantitative Safety Data Summary
| Parameter | Data | Source |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | Based on 4-Amino-5-Hydroxymethyl-2-methylpyrimidine |
| Acute Toxicity (Oral) | No data available. Handle as potentially harmful if swallowed. | General precaution for pyrimidine derivatives |
| Environmental Hazards | Discharge into the environment should be avoided.[1] Not readily biodegradable (assumed). | General guidance for heterocyclic compounds |
| Incompatible Materials | Strong oxidizing agents.[2][3] | Safety Data Sheets for similar pyrimidine compounds |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2][3] Do not discharge this chemical into sewers or the environment.
1. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, paper towels), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[2][3]
-
Keep the container closed at all times except when adding waste.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
4. Spill and Contamination Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wear the appropriate PPE as described above.
-
For solid spills, carefully sweep or scoop the material into the hazardous waste container, avoiding dust generation.[2]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can typically be disposed of as regular waste, but confirm this with your institutional EHS guidelines. Deface the original label before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
Essential Safety and Handling Guide for 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting. It is imperative to always consult the specific Safety Data Sheet (SDS) for the compound if available and to strictly adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, proper personal protective equipment is essential when working with this compound. The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.[1][2]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3][4] A face shield should be considered for procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected before use.[1][3][4] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and clothing.[3][4][5] |
| Respiratory | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge.[3][4] For significant spill response, a self-contained breathing apparatus (SCBA) may be necessary.[6][7] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice dictates wearing long pants and closed-toe shoes to protect against accidental spills.[5] |
Safety Operating Procedures
A systematic approach is crucial for personal and environmental safety when handling this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Do not breathe in dust if the compound is in solid form.[5][6]
-
Use non-sparking tools and prevent electrostatic discharge.[3][4]
-
Keep the compound away from heat and sources of ignition.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[6][10]
Emergency Procedures
Spill Response:
-
Wearing appropriate PPE, sweep up solid material and place it in a suitable, sealed container for disposal.[6]
-
Wash the spill area thoroughly.
First Aid:
-
If on skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4][6][8][10]
-
If in eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4][6][8][10]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6][10]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4][6]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[5][10] Follow all local, state, and federal regulations for hazardous waste disposal. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[5]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
